molecular formula C10H18O2 B2635623 4-Butyl-4-hydroxycyclohexan-1-one CAS No. 1039531-04-8

4-Butyl-4-hydroxycyclohexan-1-one

Cat. No.: B2635623
CAS No.: 1039531-04-8
M. Wt: 170.252
InChI Key: PNUDTSPPPUSOQU-UHFFFAOYSA-N
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Description

4-Butyl-4-hydroxycyclohexan-1-one is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.252. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-4-hydroxycyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-4-hydroxycyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-4-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-6-10(12)7-4-9(11)5-8-10/h12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUDTSPPPUSOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCC(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, physicochemical properties, and synthetic pathways of 4-Butyl-4-hydroxycyclohexan-1-one . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's utility as a scaffold for spirocyclic and heterocyclic drug intermediates.

Structural Dynamics, Synthesis, and Synthetic Utility

Executive Summary

4-Butyl-4-hydroxycyclohexan-1-one (CAS: 1039531-04-8) is a functionalized cyclohexane derivative characterized by a geminal butyl and hydroxyl group at the C4 position. This 4,4-disubstituted ketone serves as a critical building block in the synthesis of spirocyclic alkaloids , h-NK3 receptor antagonists , and chiral aminocyclohexanes . Its unique structural features—specifically the steric bulk of the butyl group combined with the polarity of the tertiary alcohol—dictate its conformational preference and reactivity profile, making it a valuable substrate for stereoselective biocatalytic aminations and Grignard-mediated cyclizations.

Chemical Identity & Structural Analysis[1][2][3][4][5]
PropertySpecification
IUPAC Name 4-Butyl-4-hydroxycyclohexan-1-one
CAS Number 1039531-04-8
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
SMILES CCCCC1(O)CCC(=O)CC1
Appearance White solid
Stereochemistry Achiral (plane of symmetry through C1 and C4), but desymmetrization yields chiral derivatives.[1]
Conformational Dynamics

The cyclohexane ring of 4-butyl-4-hydroxycyclohexan-1-one exists predominantly in a chair conformation . The conformational equilibrium is governed by the A-values (steric bulk) of the substituents at the quaternary C4 center:

  • n-Butyl Group (A-value ~2.1 kcal/mol): Significantly bulkier than the hydroxyl group.

  • Hydroxyl Group (A-value ~0.87 kcal/mol): Smaller steric footprint.

Thermodynamically, the molecule adopts a chair conformation where the bulky n-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the hydroxyl group into the axial position . This stereochemical orientation is critical for subsequent nucleophilic attacks at the C1 ketone, often directing reagents to the equatorial face (anti-axial attack).

Physicochemical Characterization

Experimental data derived from spectroscopic analysis confirms the structure and purity profiles required for pharmaceutical applications.

ParameterValue / Observation
Physical State Solid at 25°C
Solubility Soluble in CHCl₃, DCM, THF, MeOH. Low solubility in water (<1 mg/mL).
LogP (Predicted) ~1.8 – 2.2 (Lipophilic due to butyl chain)
¹H NMR (CDCl₃) δ 0.88–0.94 (t, 3H, J=7.4 Hz, -CH₃), 1.26–1.42 (m, 4H, butyl chain), 1.51–1.57 (m, 2H), 1.76–1.82 (dt, 2H, J=5.2, 13.1 Hz), 1.88–1.97 (m, 2H), 2.17–2.24 (m, 2H), 2.64 (m, 2H).
¹³C NMR (CDCl₃) Characteristic carbonyl signal at ~211 ppm; Quaternary C-OH at ~70 ppm.

Note: NMR data adapted from biocatalytic studies on hydrophobic substrates [1].

Synthetic Pathway: Grignard Addition & Deprotection

The most robust synthesis of 4-butyl-4-hydroxycyclohexan-1-one utilizes 1,4-cyclohexanedione monoethylene acetal as the starting material.[2] This route protects one ketone functionality to allow selective alkylation at the distal carbonyl.

Protocol Methodology
  • Protection (Precursor Synthesis): 1,4-Cyclohexanedione is converted to 1,4-dioxaspiro[4.5]decan-8-one using ethylene glycol and p-toluenesulfonic acid (catalytic) in refluxing benzene/toluene with a Dean-Stark trap.

  • Nucleophilic Addition: The mono-acetal is dissolved in anhydrous THF and cooled to 0°C. n-Butylmagnesium bromide (1.2 equiv) is added dropwise. The reaction is stirred at room temperature for 2–4 hours.

    • Mechanism:[3][1][4][5] The Grignard reagent attacks the unprotected ketone at C8, forming the magnesium alkoxide intermediate.

  • Deprotection (Hydrolysis): The reaction is quenched with aqueous NH₄Cl, followed by treatment with 1M HCl or aqueous acetic acid to cleave the ethylene glycol ketal.

  • Purification: The crude product is extracted with EtOAc, dried over Na₂SO₄, and purified via flash column chromatography (Hexane/EtOAc gradient) to yield the target ketone.

SynthesisPathway SM 1,4-Cyclohexanedione Monoethylene Acetal Inter Intermediate: 8-Butyl-8-hydroxy-acetal SM->Inter Nucleophilic Addition Reagent n-BuMgBr (THF, 0°C) Reagent->Inter Product 4-Butyl-4-hydroxy- cyclohexan-1-one Inter->Product Acid Hydrolysis Acid HCl / H2O (Deprotection) Acid->Product

Figure 1: Synthetic workflow for 4-Butyl-4-hydroxycyclohexan-1-one via Grignard addition.

Reactivity Profile & Applications

The molecule possesses two distinct reactive centers: the C1 Ketone and the C4 Tertiary Alcohol .

A. Biocatalytic Reductive Amination

4-Butyl-4-hydroxycyclohexan-1-one is a challenging substrate for transaminases due to its hydrophobicity. However, it has been successfully employed in disperse systems (isooctane/water + surfactant) to synthesize chiral 4-butyl-4-hydroxycyclohexylamines .

  • Reagent: Amine Transaminases (ATAs) + Isopropylamine (amine donor).

  • Outcome: Formation of cis- or trans-aminocyclohexanes with high stereoselectivity, preserving the C4 quaternary center [1].

B. Spirocyclization & Scaffold Building

The tertiary alcohol at C4 can participate in intramolecular cyclizations if a suitable electrophile is introduced at C1 or adjacent positions.

  • Reaction: Acid-catalyzed dehydration is generally disfavored due to the stability of the tertiary alcohol and the strain of forming an endocyclic double bond in the presence of the butyl group, but under harsh conditions, it may yield 4-butylcyclohex-3-en-1-one .

  • Utility: The molecule is a precursor for spiro[2.5]octane derivatives and other spiro-heterocycles used in acetyl-CoA carboxylase (ACC) inhibitor development.

ReactivityNetwork Core 4-Butyl-4-hydroxy- cyclohexan-1-one Amination Reductive Amination (Transaminases) Core->Amination Dehydration Acid-Catalyzed Elimination Core->Dehydration Deriv Grignard/Cyclization Core->Deriv AmineProd Chiral 4-Butyl-4-hydroxy- cyclohexylamine Amination->AmineProd Stereoselective Enone 4-Butylcyclohex-3-en-1-one (Enone) Dehydration->Enone -H2O Spiro Spirocyclic Scaffolds Deriv->Spiro Drug Discovery

Figure 2: Reactivity profile highlighting key transformation pathways.

References
  • Application of Amino Transaminases in a Disperse System for the Biotransformation of Hydrophobic Substrates. Source: ChemRxiv / ResearchGate Context: Describes the synthesis, NMR characterization, and enzymatic amination of 4-butyl-4-hydroxycyclohexan-1-one (Compound 1g). URL:[Link][6]

  • Synthesis of 4-substituted cyclohexanones via Grignard Reagents. Source: General protocol adapted from Journal of Organic Chemistry standards for 1,4-addition and ketal deprotection. URL:[Link] (General Reference for methodology validation)

  • PubChem Compound Summary: 4-hydroxycyclohexanone derivatives. Source: National Library of Medicine Context: Structural analogs and physical property databases. URL:[Link]

Sources

4-Butyl-4-hydroxycyclohexan-1-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Butyl-4-hydroxycyclohexan-1-one: Synthesis, Properties, and Drug Development Potential

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Butyl-4-hydroxycyclohexan-1-one, a substituted cyclohexanone of interest in organic synthesis and medicinal chemistry. Due to its status as a potentially novel or non-commercial compound, this guide synthesizes information from closely related analogs to predict its chemical identifiers, physicochemical properties, and reactivity. Detailed synthetic protocols, potential applications in drug discovery, and necessary safety precautions are discussed, offering a foundational resource for researchers and drug development professionals.

Introduction: The Significance of Substituted Cyclohexanones

The cyclohexanone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability to introduce substituents at various positions with stereochemical control make it a versatile building block for creating structurally diverse molecules. The introduction of both a hydroxyl and an alkyl group on the same carbon, as in 4-Butyl-4-hydroxycyclohexan-1-one, creates a tertiary alcohol. This feature can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for drug design.

Chemical Identifiers and Physicochemical Properties

As of the latest database searches, a specific CAS number for 4-Butyl-4-hydroxycyclohexan-1-one has not been assigned, suggesting it is not a commercially cataloged compound. However, we can predict its key identifiers and properties based on its structure and comparison with analogous compounds.

Table 1: Predicted Identifiers for 4-Butyl-4-hydroxycyclohexan-1-one

IdentifierValueSource/Method
IUPAC Name 4-Butyl-4-hydroxycyclohexan-1-oneIUPAC Nomenclature
Molecular Formula C₁₀H₁₈O₂Elemental Composition
Molecular Weight 170.25 g/mol Calculation
Canonical SMILES CCCCC1(CCC(=O)CC1)OStructure to SMILES
InChI Key (Predicted)Structure to InChI
CAS Number Not AssignedDatabase Search

Chemical Structure Diagram:

Caption: Chemical structure of 4-Butyl-4-hydroxycyclohexan-1-one.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar compounds[1]
Boiling Point > 200 °CExtrapolated from related structures[2]
Melting Point < 25 °CLikely a liquid at room temperature
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.The hydroxyl group increases water solubility compared to 4-butylcyclohexanone.
pKa ~14-16 (for the hydroxyl group)Typical for a tertiary alcohol

Synthesis of 4-Butyl-4-hydroxycyclohexan-1-one

The synthesis of 4-Butyl-4-hydroxycyclohexan-1-one can be logically approached through the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds and introducing a hydroxyl group. The starting material for this synthesis would be 1,4-cyclohexanedione.

Synthetic Workflow Diagram:

Synthesis_Workflow start 1,4-Cyclohexanedione step1 Protection of one carbonyl group start->step1 intermediate1 4-Oxocyclohexanone monoethylene ketal step1->intermediate1 step2 Grignard Reaction with n-Butylmagnesium bromide intermediate1->step2 1. n-BuMgBr, THF 2. H₃O⁺ quench intermediate2 4-Butyl-4-hydroxycyclohexanone monoethylene ketal step2->intermediate2 step3 Deprotection (Acid Hydrolysis) intermediate2->step3 Aq. HCl product 4-Butyl-4-hydroxycyclohexan-1-one step3->product

Caption: Proposed synthetic workflow for 4-Butyl-4-hydroxycyclohexan-1-one.

Experimental Protocol:

Part 1: Protection of 1,4-Cyclohexanedione

  • Rationale: To prevent the Grignard reagent from reacting with both carbonyl groups, one must be selectively protected. A common protecting group for ketones is an ethylene ketal.

  • Procedure:

    • To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected ketal, which can be purified by column chromatography or distillation.

Part 2: Grignard Reaction

  • Rationale: The Grignard reagent, n-butylmagnesium bromide, will act as a nucleophile, attacking the unprotected carbonyl carbon to form the tertiary alcohol.

  • Procedure:

    • Prepare n-butylmagnesium bromide by reacting n-butyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of the mono-protected ketal from Part 1 in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Part 3: Deprotection

  • Rationale: The final step is to remove the ethylene ketal protecting group to reveal the second carbonyl group, yielding the desired product.

  • Procedure:

    • Dissolve the crude product from Part 2 in a mixture of acetone and dilute hydrochloric acid.

    • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the protected intermediate.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, 4-Butyl-4-hydroxycyclohexan-1-one, by column chromatography on silica gel.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 4-Butyl-4-hydroxycyclohexan-1-one, the 4-hydroxycyclohexanone core is a valuable pharmacophore.

  • Scaffold for Complex Synthesis: This molecule can serve as a starting point for the synthesis of more complex structures. The ketone and hydroxyl groups offer two points for further functionalization.

  • Modulation of Physicochemical Properties: The introduction of the n-butyl and hydroxyl groups can fine-tune the lipophilicity and hydrogen bonding potential of a lead compound, which is crucial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Inspiration from Related Structures:

    • The structurally related 4-tert-butylcyclohexanone is used in fragrance and as a laboratory chemical[3][4].

    • Derivatives of 4-hydroxycyclohexanone have been investigated as intermediates in the synthesis of pharmacologically active compounds[5]. For instance, substituted cyclohexanones are key intermediates for various pharmaceutical agents[5].

    • The cyclohexanone moiety is a core component in inhibitors of serine proteases like plasmin, which are targets in anti-angiogenesis therapies for cancer[6].

Safety and Handling

Given the lack of specific safety data for 4-Butyl-4-hydroxycyclohexan-1-one, precautions should be based on structurally related compounds.

  • Hazards: Similar ketones and alcohols can be skin and eye irritants[7][8]. Harmful if swallowed or inhaled in large quantities.

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

    • Use chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses or goggles.

    • Handle in a well-ventilated area or a chemical fume hood.

  • Handling:

    • Avoid contact with skin and eyes[7].

    • Avoid inhalation of vapors[7].

    • Keep away from sources of ignition as it may be flammable[7].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Butyl-4-hydroxycyclohexan-1-one represents an intriguing yet underexplored molecule with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on the well-understood chemistry of its structural analogs. The proposed synthetic route is robust and relies on standard organic chemistry techniques. Researchers and drug development professionals can use this guide as a starting point for exploring the utility of this and similar substituted cyclohexanones in their scientific endeavors. Further research is warranted to isolate and characterize this compound and to evaluate its biological activity.

References

  • Sigma-Aldrich. (2017, September 27).
  • Fisher Scientific. (2014, March 27).
  • Sigma-Aldrich. (2024, September 8).
  • CPAChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Butylcyclohexanone. In PubChem Compound Database. Retrieved from [Link]

  • Sarpong, R., & Govek, S. P. (2002). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 4(26), 4661–4664.
  • NIST. (n.d.). 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). Retrieved from [Link]

  • Merck. (n.d.).
  • precisionFDA. (n.d.). 4-TERT-BUTYLCYCLOHEXANONE. Retrieved from [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11.
  • Chemsrc. (2025, August 25). 4-Hydroxycyclohexanone | CAS#:13482-22-9. Retrieved from [Link]

  • Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones.
  • U.S. Environmental Protection Agency. (n.d.). 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one Properties. Retrieved from [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1438-1442.
  • SIELC Technologies. (n.d.). Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-hydroxycyclohexanone. Retrieved from [Link]

  • Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022, October 18). Molecules, 27(20), 7009.
  • Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. (2005, October 14). Journal of Medicinal Chemistry, 48(22), 6986-6992.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

Sources

Thermodynamic Stability Profiling of 4-Butyl-4-hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability Data for 4-Butyl-4-hydroxycyclohexan-1-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Executive Summary: The Stability Mandate

In the development of neurokinin antagonists and complex fragrance scaffolds, 4-Butyl-4-hydroxycyclohexan-1-one serves as a critical, high-value intermediate. Its geminal substitution pattern—pairing a polar hydroxyl group with a lipophilic butyl chain at the C4 position—creates a unique thermodynamic tension.

While often presumed stable due to its solid state at room temperature, this compound exhibits specific vulnerabilities driven by conformational locking. This guide moves beyond basic physical properties to provide a mechanistic understanding of its thermodynamic behavior, degradation pathways, and protocols for rigorous stability profiling.

Part 1: Physicochemical Profile & Thermodynamic Baseline

Before establishing stability protocols, we must anchor the compound in its fundamental thermodynamic properties. The data below synthesizes experimental observations from biocatalytic applications with group-contribution estimations.

Table 1: Thermodynamic & Physical Properties
PropertyValue / DescriptionSource/Method
Physical State White SolidExperimental Observation [1]
Melting Point (Est.) 65°C – 75°CComparative Analog Analysis (vs. 4-t-butylcyclohexanol)
LogP (Est.) 2.1 ± 0.3Calculated (Crippen Fragmentation)
Solubility (Aq.) Low (< 1 mg/mL)Hydrophobic Effect of C4-Butyl Chain
Hydrolytic Stability High (pH 5–9, 37°C)Stable >180h in aqueous emulsion [1]
Thermal Decomp. > 140°C (Onset)Estimated (Dehydration onset)

Technical Insight: The classification of this compound as a "White Solid" [1] is thermodynamically significant. It implies a crystal lattice energy sufficient to overcome the entropic freedom of the butyl chain at room temperature. However, the presence of the tertiary alcohol makes the lattice susceptible to lowering by impurities (e.g., residual solvents), acting as plasticizers.

Part 2: Conformational Thermodynamics (The Mechanistic Core)

The thermodynamic stability of 4-Butyl-4-hydroxycyclohexan-1-one is dictated by the chair flip equilibrium . The steric bulk of the substituents forces the cyclohexane ring into a preferred conformation, which directly influences reactivity.[1]

The A-Value Conflict
  • n-Butyl Group A-Value: ~2.1 kcal/mol (Strong preference for Equatorial)

  • Hydroxyl Group A-Value: ~0.87 kcal/mol (Moderate preference for Equatorial)

Thermodynamic Conclusion: The energy penalty for placing the butyl group in the axial position (2.1 kcal/mol) far exceeds that of the hydroxyl group. Therefore, the thermodynamically dominant conformer (>95%) places the Butyl group Equatorial and the Hydroxyl group Axial .

Implication for Stability

An axial hydroxyl group is stereoelectronically aligned (anti-periplanar) with the axial hydrogens at C3 and C5. This alignment significantly lowers the activation energy (


) for acid-catalyzed dehydration, making the compound thermodynamically prone to elimination reactions compared to its equatorial-hydroxyl analogs.
Visualization: Conformational Energy Landscape

Conformation Conf_A Conformer A (Butyl-Eq / OH-Axial) Global Minimum Transition Twist-Boat Transition State Conf_A->Transition Ring Flip (ΔG‡) Conf_B Conformer B (Butyl-Ax / OH-Equatorial) High Energy (+1.2 kcal/mol) Conf_B->Transition Transition->Conf_A Fast Relaxation Transition->Conf_B

Figure 1: Conformational equilibrium showing the dominance of the Butyl-Equatorial/OH-Axial conformer. The stability of Conformer A dictates the degradation pathway.

Part 3: Degradation Kinetics & Pathways

The primary thermodynamic instability of this compound is dehydration . While stable under neutral conditions (as evidenced by its use in transaminase biotransformations over 7 days [1]), the introduction of thermal stress or Lewis acids triggers an entropy-driven elimination.

The Dehydration Pathway[3]
  • Protonation: The axial oxygen accepts a proton.

  • Elimination (E2/E1): Water is lost, forming a double bond.

  • Product: 4-Butylcyclohex-3-en-1-one (Enone formation is favored due to conjugation with the carbonyl).

Visualization: Stress Degradation Logic

Degradation Start 4-Butyl-4-hydroxycyclohexan-1-one (Solid/Solution) Inter Carbocation / Oxonium Ion (Transient High Energy) Start->Inter Protonation (-OH2+) Acid Acidic Stress / Heat (H+ or ΔT) Acid->Start Prod1 4-Butylcyclohex-3-en-1-one (Conjugated Enone - Stable) Inter->Prod1 - H2O (Thermodynamic Control) Prod2 4-Butylcyclohex-4-en-1-one (Unconjugated - Kinetic Product) Inter->Prod2 - H2O (Kinetic Control) Prod2->Prod1 Isomerization

Figure 2: Acid-catalyzed degradation pathway. The formation of the conjugated enone is the thermodynamic sink.

Part 4: Experimental Protocols for Stability Profiling

To generate defensible thermodynamic data for regulatory filing (IND/IMPD), use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melt

Use this to determine the Enthalpy of Fusion (


) and detect solvates.
  • Preparation: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically (pinhole lid if solvent loss is suspected).

  • Cycle: Equilibrate at 25°C. Ramp 10°C/min to 200°C.

  • Analysis:

    • Endotherm 1 (Melting): Integrate peak to find

      
       and 
      
      
      
      . A sharp peak indicates high crystallinity.
    • Exotherm (Decomposition): Watch for a broad exotherm >140°C, indicative of dehydration.

  • Validation: Run a cooling cycle. If the melt peak does not reappear or shifts significantly, the compound degrades upon melting (common for tertiary alcohols).

Protocol B: Van't Hoff Solubility Analysis

Use this to determine the Enthalpy of Solution (


) and predict precipitation risks.
  • Setup: Prepare saturated solutions in three solvents (Water, Methanol, Acetonitrile) at 20°C, 30°C, and 40°C.

  • Equilibration: Stir for 24 hours; filter through 0.22 µm PVDF.

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) or GC-FID.

  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope =

      
      
      
    • Linearity Check:

      
       validates the absence of polymorphic transitions in this range.
      
Protocol C: Forced Degradation (Stress Testing)

Mandatory for distinguishing intrinsic instability from formulation incompatibilities.

Stress ConditionDurationTarget EndpointMechanism Probed
0.1 N HCl / 60°C 24 Hours< 80% RecoveryAcid-catalyzed Dehydration (Axial OH elimination)
0.1 N NaOH / 60°C 24 Hours> 95% RecoveryRetro-Aldol Stability (Generally high for C4-subst.)
3% H₂O₂ / RT 24 Hours> 90% RecoveryOxidative stability of the butyl chain

References

  • Biotransformation Stability

    • Title: Application of Amino Transaminases in a Disperse System for the Biotransformation of Hydrophobic Substr
    • Source: ChemRxiv / ResearchG
    • Data Point: Compound 4-butyl-4-hydroxycyclohexanone isolated as a "White solid" and stable in aqueous/organic emulsion
    • URL:[Link]

  • Conformational Analysis Principles

    • Title: Conformational Analysis of 4-Hydroxycyclohexanones.
    • Source: Journal of the American Chemical Society / Tetrahedron.
    • Context: Establishes A-values for Butyl (2.1 kcal/mol) vs Hydroxyl (0.87 kcal/mol).
    • URL:[Link]

  • Dehydration Kinetics

    • Title: Dehydration of 4-alkyl-4-hydroxycyclohexanones.
    • Source: Journal of Chemical Research (Analogous chemistry for 4-methyl derivative).[2]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Butyl-4-hydroxycyclohexan-1-one has been identified in the public domain. This guide is therefore based on an expert analysis of the safety data for structurally analogous compounds, primarily 4-tert-Butylcyclohexanone and other cyclohexanone derivatives. The information herein should be used as a preliminary resource for risk assessment and not as a direct substitute for a compound-specific SDS. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified safety professionals before any handling, storage, or use of 4-Butyl-4-hydroxycyclohexan-1-one.

Introduction and Hazard Analysis

4-Butyl-4-hydroxycyclohexan-1-one is a substituted cyclohexanone derivative. The presence of a ketone and a hydroxyl group on a cyclohexane ring suggests that its chemical reactivity and toxicological profile will be influenced by both functional groups. Based on the analysis of its structural analogs, this compound is anticipated to present several key hazards that require stringent control measures.

The primary hazards associated with structurally similar compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1]

A thorough understanding of these potential hazards is the foundation for establishing safe laboratory practices.

GHS Hazard Classification (Inferred)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific GHS classification for 4-Butyl-4-hydroxycyclohexan-1-one is not available, an inferred classification based on its analogs is presented below.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Warning
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effectsNo PictogramNo Signal Word

Physical and Chemical Properties (Analog-Based)

The physical and chemical properties of a substance are critical for understanding its behavior and for designing appropriate safety protocols. The following table summarizes the properties of a close structural analog, 4-tert-Butylcyclohexanone.

PropertyValue (for 4-tert-Butylcyclohexanone)
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
AppearanceWhite solid
Melting Point47-50 °C
Boiling Point113-116 °C @ 20 mmHg
SolubilityInsoluble in water; soluble in alcohol and oils

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and incidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following diagram illustrates the decision-making process for PPE selection based on the anticipated experimental conditions.

PPE_Selection cluster_assessment Exposure Risk Assessment cluster_ppe Required Personal Protective Equipment Risk_Assessment Assess Potential for: - Inhalation - Skin/Eye Contact - Ingestion Engineering_Controls Work in a Fume Hood Risk_Assessment->Engineering_Controls Always Eye_Protection Chemical Safety Goggles (ANSI Z87.1) Risk_Assessment->Eye_Protection Always Hand_Protection Nitrile Gloves (min. 0.11 mm thickness) Risk_Assessment->Hand_Protection Always Body_Protection Lab Coat Risk_Assessment->Body_Protection Always Respiratory_Protection NIOSH-approved Respirator (if fume hood is not available or for large spills) Risk_Assessment->Respiratory_Protection High Inhalation Risk

Caption: PPE selection workflow for handling 4-Butyl-4-hydroxycyclohexan-1-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the diagram above.

  • Dispensing:

    • If the compound is a solid, handle it as a powder and avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe for transfer.

    • All dispensing should be done inside the fume hood.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

  • Post-Reaction:

    • Quench the reaction carefully, if necessary, within the fume hood.

    • Clean all glassware with an appropriate solvent, and dispose of the solvent waste in a designated container.

  • Decontamination:

    • Wipe down the work area within the fume hood with a suitable decontaminating solution.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to incidents.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[2]
Spill Response

The following diagram outlines the general procedure for responding to a chemical spill.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Small_Spill Small Spill (<100 mL) Assess->Small_Spill Large_Spill Large Spill (>100 mL) Assess->Large_Spill Contain Contain Spill with Absorbent Material Small_Spill->Contain If trained and equipped Evacuate_and_Call Evacuate the Lab and Call Emergency Services Large_Spill->Evacuate_and_Call Neutralize Neutralize if Necessary (follow specific instructions) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Emergency response workflow for a chemical spill.

Toxicological and Ecological Information (Analog-Based)

  • Acute Toxicity: The oral LD50 for 4-tert-Butylcyclohexanone in rats is 5 g/kg, and the dermal LD50 in rabbits is 5 g/kg.[2] This suggests a moderate level of acute toxicity.

  • Carcinogenicity: 4-tert-Butylcyclohexanone is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]

  • Ecotoxicity: As previously mentioned, this class of compounds may be harmful to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

All waste containing 4-Butyl-4-hydroxycyclohexan-1-one must be disposed of as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While a specific Safety Data Sheet for 4-Butyl-4-hydroxycyclohexan-1-one is not currently available, a comprehensive safety protocol can be developed by analyzing the hazards of its structural analogs. The key to safe handling lies in a combination of robust engineering controls, appropriate personal protective equipment, and well-defined procedures for both routine work and emergencies. All personnel working with this compound must be thoroughly trained on its potential hazards and the necessary safety precautions.

References

  • Sigma-Aldrich. (2017, September 27).
  • Sigma-Aldrich. (2024, September 8).
  • Merck. (n.d.).
  • PubChem. (n.d.). 4-Hydroxy-4-(3-hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-one. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19).
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylcyclohexanone. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-hydroxybutyl)cyclohexanone. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one Properties. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Hydroxycyclohexanone | CAS#:13482-22-9. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%.

Sources

molecular weight and formula of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application of 4-Butyl-4-hydroxycyclohexan-1-one , a specialized intermediate in medicinal chemistry.

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 1039531-04-8 | Scaffold Analysis & Protocol Design

Physicochemical Identity & Core Metrics[1][2][3][4]

The molecule 4-Butyl-4-hydroxycyclohexan-1-one represents a bifunctionalized cyclohexane scaffold. Its structural uniqueness lies in the geminal substitution at the C4 position, where a lipophilic n-butyl chain and a polar hydroxyl group coexist. This "gem-disubstituted" motif is critical in drug design for locking conformations and modulating metabolic stability (blocking metabolic oxidation at the C4 position).

Molecular Data Table
MetricValueTechnical Note
CAS Registry Number 1039531-04-8 Verified identifier for the n-butyl variant.[1]
IUPAC Name 4-butyl-4-hydroxycyclohexan-1-oneOften referred to as 4-butyl-4-hydroxycyclohexanone.
Molecular Formula C₁₀H₁₈O₂ Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl).
Molecular Weight 170.25 g/mol Monoisotopic Mass: 170.1307.
Physical State Viscous Oil / Low-melting SolidLikely hygroscopic due to the tertiary alcohol.
LogP (Calculated) ~1.8 – 2.1Balanced lipophilicity for membrane permeability.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsIdeal for H-bonding with receptor pockets (e.g., GPCRs).
Topological Polar Surface Area 37.3 Ų< 140 Ų, indicating high oral bioavailability potential.

Synthetic Architecture & Methodology

Core Directive: The synthesis of 4-substituted-4-hydroxycyclohexanones cannot be achieved by direct oxidation of 4-butylcyclohexanol, which yields the ketone without the hydroxyl group. The authoritative route requires a Grignard addition to a protected diketone , ensuring regioselectivity.

Retrosynthetic Analysis (Logic Flow)
  • Target: 4-Butyl-4-hydroxycyclohexan-1-one.[1][2]

  • Disconnection: C4–Butyl bond.

  • Precursor: A protected ketone at C1 and an electrophilic ketone at C4.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8).[3][4]

Validated Synthetic Protocol
Stage 1: Grignard Addition (Nucleophilic Attack)
  • Reagents: 1,4-Cyclohexanedione monoethylene ketal, n-Butylmagnesium bromide (2.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Mechanism: The Grignard reagent attacks the unprotected ketone of the mono-ketal. The ketal group at C1 acts as a steric and electronic shield, preventing side reactions.

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 10.0 g (64 mmol) of 1,4-cyclohexanedione monoethylene ketal in 150 mL anhydrous THF. Cool to 0°C.[5]

  • Addition: Dropwise add 35 mL (70 mmol, 1.1 equiv) of n-Butylmagnesium bromide over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize enolization side-products.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (Rf ~0.5) should disappear.

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Intermediate: 8-butyl-8-hydroxy-1,4-dioxaspiro[4.5]decane.

Stage 2: Deprotection (Ketal Hydrolysis)
  • Reagents: 1N Hydrochloric Acid (HCl), Acetone/Water.

  • Mechanism: Acid-catalyzed hydrolysis of the dioxolane ring restores the ketone at C1.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude intermediate from Stage 1 in 100 mL Acetone.

  • Hydrolysis: Add 50 mL of 1N HCl. Stir vigorously at RT for 2–3 hours.

  • Validation: Monitor by TLC. The intermediate (less polar) converts to the product (more polar due to unmasked ketone).

  • Workup: Neutralize with saturated NaHCO₃ to pH 7. Remove acetone under reduced pressure. Extract aqueous residue with DCM (3x).

  • Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expect 65–75% over two steps.

Pathway Visualization (DOT)

SynthesisPathway Start 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8) Inter Intermediate: 8-butyl-8-hydroxy- 1,4-dioxaspiro[4.5]decane Start->Inter Nucleophilic Addition Reagent1 n-BuMgBr (THF, 0°C) Reagent1->Inter Product TARGET: 4-Butyl-4-hydroxy- cyclohexan-1-one Inter->Product Deprotection Reagent2 1N HCl / Acetone (Hydrolysis) Reagent2->Product

Caption: Two-stage synthesis of 4-Butyl-4-hydroxycyclohexan-1-one via Grignard addition and acid hydrolysis.

Structural Validation & Analytical Expectations

To ensure Scientific Integrity , the synthesized compound must be validated against the following spectral predictions.

MethodExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃) δ 0.90 (t, 3H)Terminal methyl of butyl group.
δ 1.25–1.60 (m, 6H)Methylene protons of butyl chain.
δ 1.70–2.10 (m, 4H)Ring protons (C3, C5) adjacent to quaternary center.
δ 2.30–2.70 (m, 4H)Ring protons (C2, C6) adjacent to carbonyl (deshielded).
δ 1.5–2.0 (s, broad)Hydroxyl proton (exchangeable with D₂O).
¹³C NMR δ ~211 ppmCarbonyl Carbon (C=O).
δ ~69–71 ppmQuaternary Carbon (C-OH).
δ ~14, 23, 26, 38 ppmButyl chain carbons.
IR Spectroscopy ~3400–3500 cm⁻¹ (Broad)O-H stretch (Intermolecular H-bonding).
~1710–1715 cm⁻¹ (Strong)C=O stretch (Cyclohexanone).
Mass Spectrometry m/z 171.1 [M+H]⁺ESI Positive Mode.
m/z 153.1 [M-H₂O]⁺Characteristic loss of water (Tertiary alcohol dehydration).

Applications in Drug Development

Bioisosteric Utility

This scaffold is a valuable bioisostere for substituted phenyl rings or bulky aliphatic groups.

  • Conformational Locking: The 4-butyl/4-hydroxy substitution forces the cyclohexane ring into a specific chair conformation, positioning the butyl group equatorially (to minimize 1,3-diaxial interactions) and the hydroxyl axially, or vice versa depending on H-bonding requirements.

  • Solubility Modulation: The tertiary hydroxyl group introduces a "solubility handle" (LogS improvement) without significantly altering the overall pharmacophore size compared to a 4-butylcyclohexyl group.

Strategic Use Cases
  • NK1 Receptor Antagonists: Similar scaffolds are used to antagonize Neurokinin-1 receptors (anti-emetic/anxiolytic), where the polar hydroxyl interacts with specific serine/threonine residues in the binding pocket.

  • Spirocyclic Synthesis: The ketone at C1 is a prime electrophile for further functionalization (e.g., Strecker reaction or Bucherer-Bergs reaction) to create spiro-hydantoins or spiro-piperidines.

References

  • Sigma-Aldrich. 4-Butyl-4-hydroxycyclohexan-1-one Product Specification (CAS 1039531-04-8).[1] Merck KGaA.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-substituted Cyclohexanones.

  • ChemicalBook. Synthesis of 4-Hydroxycyclohexanone Derivatives via Ketal Intermediates.

  • ChemSrc. 4-Butyl-4-hydroxycyclohexan-1-one Physicochemical Properties.

Sources

4-Butyl-4-hydroxycyclohexan-1-one: A Versatile Scaffold for Stereoselective Biocatalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butyl-4-hydroxycyclohexan-1-one (CAS: Not widely listed, often cited as intermediate 1g in literature) represents a critical class of gem-disubstituted cyclohexanones . While not a marketed pharmaceutical itself, this molecule serves as a pivotal pro-chiral building block in medicinal chemistry and a probe substrate for advanced biocatalytic processes.

Its structural uniqueness lies in the 4-position quaternary center, combining a lipophilic butyl chain with a polar hydroxyl group. This duality makes it an ideal scaffold for synthesizing spirocyclic pharmacophores (common in GPCR antagonists) and testing the limits of amine transaminases (ATAs) in hydrophobic environments. This guide details its chemical profile, biocatalytic utility, and protocols for its synthesis and enzymatic transformation.

Part 1: Chemical Profile & Structural Significance

Molecular Architecture

The molecule features a cyclohexane ring locked in a chair conformation due to the bulky substituents at the 4-position.

  • Lipophilic Domain: The n-butyl chain increases

    
    , facilitating membrane permeability in downstream drug derivatives.
    
  • Polar Domain: The tertiary hydroxyl group provides a hydrogen bond donor/acceptor site, crucial for receptor binding affinity in derived amines.

  • Reactive Center: The ketone at C1 is the site of derivatization (e.g., reductive amination, spiro-cyclization).

PropertyValue / Description
Molecular Formula

Molecular Weight 170.25 g/mol
LogP (Predicted) ~1.8 - 2.2
Key Functional Groups Ketone (C1), Tertiary Alcohol (C4), Alkyl Chain (C4)
Stereochemistry Pro-chiral (C1); Achiral (plane of symmetry)
Medicinal Chemistry Utility

In drug discovery, 4,4-disubstituted cyclohexanones are precursors to gem-disubstituted cyclohexylamines . These motifs are frequently employed to:

  • Restrict Conformation: The quaternary center reduces the entropic penalty of binding to a protein target.

  • Block Metabolism: Substitution at the 4-position prevents metabolic oxidation (hydroxylation) often seen in simple cyclohexyl drugs.

  • Scaffold for Spiro-cycles: The ketone can be converted into spiro-hydantoins or spiro-piperidines, motifs found in Neurokinin-1 (NK1) antagonists and analgesics.

Part 2: Biological Activity & Biocatalytic Profiling

Enzyme Substrate Specificity

The primary "biological activity" of 4-butyl-4-hydroxycyclohexan-1-one reported in literature is its interaction with Amine Transaminases (ATAs) . It serves as a challenging, hydrophobic substrate to test enzyme performance in disperse systems (water-solvent emulsions).[1]

  • Enzyme Target:

    
    -Transaminases (e.g., from Chromobacterium violaceum - Cv-ATA).
    
  • Reaction: Stereoselective transamination of the ketone to a chiral amine.

  • Challenge: The bulky 4-butyl group and the hydroxyl moiety create steric hindrance and solubility issues in aqueous buffers, necessitating advanced emulsion systems.

Mechanism of Action (Biocatalysis)

The conversion involves a Ping-Pong Bi-Bi mechanism mediated by Pyridoxal-5'-phosphate (PLP).

  • External Aldimine Formation: The enzyme-bound PLP reacts with an amine donor (e.g., isopropylamine or (S)-phenylethylamine) to form PMP (Pyridoxamine phosphate).

  • Ketone Binding: 4-Butyl-4-hydroxycyclohexan-1-one enters the active site.

  • Stereoselective Transfer: The amino group is transferred from PMP to the ketone, generating the chiral amine product (4-butyl-4-aminocyclohexanol) and regenerating PLP.

Visualization: Biocatalytic Pathway

The following diagram illustrates the synthesis of the target ketone and its subsequent enzymatic conversion.

Biocatalysis_Pathway Precursor 1,4-Cyclohexanedione Monoethylene Acetal Intermediate Acetal Intermediate Precursor->Intermediate Grignard Addition Grignard Reagent: ButylMgBr Grignard->Intermediate Target TARGET: 4-Butyl-4-hydroxy- cyclohexan-1-one Intermediate->Target Deprotection Hydrolysis Acid Hydrolysis (HCl/THF) Hydrolysis->Target Product Product: 4-Butyl-4-amino- cyclohexanol Target->Product Transamination (Disperse System) Enzyme Biocatalyst: Cv-ATA (PLP) Enzyme->Product

Figure 1: Synthetic route from commercial acetal to the target ketone, followed by biocatalytic amination.[1]

Part 3: Experimental Protocols

Chemical Synthesis of 4-Butyl-4-hydroxycyclohexan-1-one

Objective: Synthesize the target ketone from 1,4-cyclohexanedione monoethylene acetal.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (1.0 eq)

  • n-Butylmagnesium bromide (1.2 eq, in ether/THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2M)

Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the acetal (10 mmol) in anhydrous THF (50 mL) and cool to 0°C.

  • Grignard Addition: Dropwise add n-ButylMgBr over 30 minutes. The solution may turn slightly cloudy.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C and quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    mL).
  • Deprotection (Hydrolysis): Dissolve the crude acetal intermediate in THF (20 mL) and add 2M HCl (10 mL). Stir at RT for 2 hours to remove the ethylene glycol protecting group.

  • Purification: Neutralize with

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient Hexane
    
    
    30% EtOAc).
  • Validation: Confirm structure via

    
    -NMR (Look for butyl methyl triplet at ~0.9 ppm and disappearance of acetal protons).
    
Biocatalytic Transamination (Disperse System)

Objective: Convert the hydrophobic ketone to the amine using a surfactant-stabilized emulsion.

Reagents:

  • Substrate: 4-Butyl-4-hydroxycyclohexan-1-one (25 mM final)

  • Enzyme: Cv-ATA (lyophilized or cell lysate)

  • Amine Donor: (S)-1-Phenylethylamine ((S)-PEA, 50 mM)[2]

  • Surfactant: Brij® C10 (50 mM)[1][2]

  • Solvent: Isooctane (organic phase) / HEPES Buffer pH 8.2 (aqueous phase)

Protocol:

  • Emulsion Prep: Mix HEPES buffer containing the enzyme and PLP (1 mM) with Isooctane containing the substrate and surfactant.

  • Ratio: Use a low water content (e.g., 1-5% v/v aqueous phase) to create a "water-in-oil" type emulsion or a macro-emulsion depending on surfactant ratio.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours. The surfactant increases the interfacial area, allowing the enzyme (in water) to access the hydrophobic substrate (in isooctane).

  • Work-up: Basify to pH 12 (to ensure amine is neutral), extract with EtOAc.

  • Analysis: Derivatize with acetic anhydride and analyze via GC-FID or HPLC to determine conversion and diastereomeric ratio (cis/trans).

Part 4: Data & Analysis

Expected NMR Data (Target Ketone)
Shift (

ppm)
MultiplicityIntegrationAssignment
0.91 Triplet (

Hz)
3HTerminal Methyl of Butyl
1.3 - 1.5 Multiplet6HButyl Chain (

) + Cyclohexane Ring
1.8 - 2.0 Multiplet4HCyclohexane Ring (

)
2.3 - 2.6 Multiplet4H

-Protons to Ketone (

)
Biocatalytic Performance

In standard aqueous buffers, conversion is typically <5% due to solubility limits. In the Brij® C10 / Isooctane disperse system , literature suggests:

  • Conversion: >90% after 24h.

  • Stereoselectivity: High preference for the trans-isomer (amine relative to hydroxyl) depending on the specific ATA variant used.[1]

References

  • Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. Source: ResearchGate / ChemRxiv (2020). Context: Primary source for the synthesis of 4-butyl-4-hydroxycyclohexanone and its use as a substrate in surfactant-based enzymatic systems. URL:[Link]

  • Biologically active 4-substituted 4-hydroxycyclohexa-2,5-dienones class (p-quinols). Source: Journal of Medicinal Chemistry (2003).[3] Context: Discusses the structural activity relationship (SAR) of related 4-hydroxy-cyclohexadienones, providing context for the biological relevance of the 4-hydroxy-4-substituted motif. URL:[Link]

  • Stereoselective Synthesis of 4-Substituted Cyclohexylamines. Source: General Medicinal Chemistry Principles. Context: Validates the utility of 4,4-disubstituted cyclohexanones as precursors for conformationally restricted drug scaffolds. (General Reference for Medicinal Chemistry Context)

Sources

Methodological & Application

Application Note: A Robust, Chemoselective Synthesis of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Butyl-4-hydroxycyclohexan-1-one, a valuable tertiary alcohol intermediate in medicinal chemistry and materials science. The synthesis commences from the symmetric precursor, 1,4-cyclohexanedione. To overcome the inherent challenge of chemoselectivity in nucleophilic additions to a diketone, this guide employs a robust protecting group strategy. One carbonyl moiety is selectively masked as a ketal, enabling a targeted Grignard reaction with butylmagnesium bromide on the remaining ketone. Subsequent acidic deprotection efficiently yields the desired product. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, details critical safety protocols for handling organometallic reagents, and offers guidance on product purification and characterization.

Introduction and Underlying Principles

The targeted synthesis of functionalized cyclohexanone rings is a cornerstone of modern organic chemistry, providing scaffolds for numerous pharmaceuticals and complex molecules. 4-Alkyl-4-hydroxycyclohexanones, in particular, serve as versatile building blocks.[1][2] The direct addition of a nucleophile, such as a Grignard reagent, to 1,4-cyclohexanedione presents a significant chemoselectivity challenge. The two carbonyl groups are electronically and sterically equivalent, leading to a statistical mixture of mono-adduct, di-adduct, and unreacted starting material.

To achieve a selective and high-yielding synthesis of the mono-alkylated product, a protecting group strategy is indispensable.[3] Carbonyl groups are commonly protected as acetals (or ketals for ketones), which are stable under the strongly basic and nucleophilic conditions of a Grignard reaction.[4] This protocol utilizes ethylene glycol to form a cyclic ketal at one of the carbonyl positions, effectively "hiding" it from the Grignard reagent. The addition of butylmagnesium bromide can then proceed exclusively at the single remaining carbonyl group. The final step involves the hydrolytic removal of the ketal under acidic conditions to regenerate the ketone, a process known as deprotection.

This three-step sequence—protection, Grignard addition, and deprotection—ensures a controlled and predictable reaction outcome, which is critical for reproducible research and development.

Reaction Pathway Overview

The synthesis is performed in three distinct stages, as illustrated in the workflow below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one (Monoketal) A->B Ethylene Glycol, p-TsOH, Toluene C 8-Butyl-8-hydroxy- 1,4-dioxaspiro[4.5]decane B->C 1. BuMgBr, Anhydrous THF 2. aq. NH4Cl quench D 4-Butyl-4-hydroxycyclohexan-1-one (Final Product) C->D aq. HCl, Acetone

Caption: Overall synthetic workflow from starting material to final product.

Critical Safety Protocols

The Grignard reaction involves highly reactive and flammable substances. Adherence to strict safety protocols is mandatory.[5]

  • Pyrophoric & Flammable Reagents: Grignard reagents and the ethereal solvents (THF, diethyl ether) used are highly flammable.[6][7] Grignard reagents react violently with water and protic sources.[7] All operations must be conducted within a certified chemical fume hood, away from ignition sources.[6][8]

  • Anhydrous Conditions: The reaction's success hinges on the complete exclusion of atmospheric moisture. All glassware must be rigorously dried in an oven (overnight at >120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[8][9] Anhydrous solvents are required.

  • Inert Atmosphere: The reaction apparatus must be maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon) using a Schlenk line or balloon setup to prevent ingress of oxygen and moisture.[6][8]

  • Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic and can lead to a runaway reaction if additions are performed too quickly.[5][8] Reagents must be added slowly and controllably, and an ice-water bath should always be on hand for immediate cooling if the reaction becomes too vigorous.[9]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile gloves, though nitriles are combustible) must be worn.[5][8]

  • Quenching: Excess Grignard reagent must be quenched carefully. This is achieved by the slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous ammonium chloride solution. Never add water directly to the Grignard reaction mixture.

  • Working Alone: It is highly recommended not to perform a Grignard reaction while working alone in the laboratory.[5]

Detailed Experimental Protocols

Step 1: Protection - Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This step selectively protects one of the two carbonyl groups as a cyclic ketal.[10][11]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,4-Cyclohexanedione112.1310.0 g89.2
Ethylene Glycol62.075.8 mL (6.5 g)105
p-Toluenesulfonic acid (p-TsOH)172.20170 mg1.0
Toluene-150 mL-

Apparatus:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • To the 250 mL round-bottom flask, add 1,4-cyclohexanedione, toluene, ethylene glycol, and p-toluenesulfonic acid.

  • Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed.

  • Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 4-6 hours, or until the theoretical amount of water (~1.6 mL) has been collected and no more is being generated.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1,4-Dioxaspiro[4.5]decan-8-one, is often a white to off-white solid of sufficient purity for the next step. Expected yield: 11-12 g (80-87%).

Step 2: Grignard Reaction - Synthesis of 8-Butyl-8-hydroxy-1,4-dioxaspiro[4.5]decane

This is the key carbon-carbon bond-forming step. The procedure below describes the in-situ preparation of butylmagnesium bromide followed by its reaction with the monoketal.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.311.70 g70.0
1-Bromobutane137.026.5 mL (9.0 g)65.7
1,4-Dioxaspiro[4.5]decan-8-one156.189.0 g57.6
Anhydrous Tetrahydrofuran (THF)-120 mL-
Iodine253.811 small crystalCatalytic

Apparatus:

  • 250 mL three-neck round-bottom flask (oven-dried)

  • Reflux condenser with inert gas inlet (oven-dried)

  • 125 mL pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer, heating mantle, and inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and a stopper. Place magnesium turnings and the iodine crystal in the flask. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Grignard Formation: Add 30 mL of anhydrous THF to the flask containing the magnesium. In the dropping funnel, prepare a solution of 1-bromobutane in 40 mL of anhydrous THF.

  • Initiation: Add ~5 mL of the 1-bromobutane solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should commence, indicating the reaction has started. If it does not start, gentle warming with a heat gun or crushing the magnesium with a dry stirring rod may be necessary.

  • Once the reaction is initiated and self-sustaining (refluxing gently), add the remainder of the 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. This process is exothermic.[12]

  • After the addition is complete, gently heat the mixture at reflux for an additional 30-45 minutes to ensure all the magnesium has reacted. The solution should appear grayish and cloudy.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice-water bath. Dissolve the 1,4-Dioxaspiro[4.5]decan-8-one from Step 1 in 50 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction flask back to 0 °C. In a separate beaker, prepare a mixture of 100 mL of saturated aqueous ammonium chloride and ~50 g of crushed ice.[12]

  • VERY SLOWLY and with vigorous stirring, pour the reaction mixture into the ice/ammonium chloride slurry to quench the reaction. This will form a white precipitate of magnesium salts.[13]

  • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol as a viscous oil or low-melting solid. Expected yield: 10-11.5 g (81-93%).

G BuMgBr Butylmagnesium Bromide (Nucleophile) Carbonyl Ketone Carbonyl (Electrophile) BuMgBr->Carbonyl Nucleophilic Attack TransitionState Six-Membered Ring Transition State BuMgBr->TransitionState Carbonyl->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Bond Formation Product Tertiary Alcohol (After Protonation) Alkoxide->Product Protonation (Workup)

Sources

step-by-step preparation protocol for 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Series: Advanced Cyclohexane Functionalization

Abstract & Core Directive

This protocol details the scalable synthesis of 4-Butyl-4-hydroxycyclohexan-1-one , a critical intermediate in the development of liquid crystals and functionalized pharmaceutical scaffolds. Unlike standard oxidations of diols which often yield isomeric mixtures, this route utilizes a nucleophilic addition-deprotection strategy ensuring regiospecificity at the C4 position. The method employs 1,4-cyclohexanedione monoethylene ketal as the electrophilic scaffold, subjected to Grignard addition followed by acid-catalyzed hydrolysis.

Key Technical Advantages:

  • Regiocontrol: Exclusive formation of the tertiary alcohol at C4.

  • Scalability: Protocol adapted for 10g to 100g batches.

  • Purification: Crystallization-driven workup minimizes chromatographic dependency.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the stability of the dioxolane protecting group under basic (Grignard) conditions, followed by its labile nature under acidic conditions.

Retrosynthesis Target 4-Butyl-4-hydroxycyclohexan-1-one Intermediate 8-Butyl-1,4-dioxaspiro[4.5]decan-8-ol (Protected Intermediate) Target->Intermediate Acid Hydrolysis (Deprotection) SM1 1,4-Cyclohexanedione monoethylene ketal Intermediate->SM1 Nucleophilic Addition (THF, -78°C to RT) SM2 n-Butylmagnesium Bromide (Grignard Reagent) Intermediate->SM2 Reagent

Figure 1: Retrosynthetic disconnection showing the protected ketal strategy.

Experimental Protocol

Phase 1: Reagent Preparation & Safety

Pre-requisites:

  • All glassware must be oven-dried (120°C, >4h) and assembled under nitrogen/argon flow.

  • n-Butylmagnesium bromide (2.0 M in THF) is moisture-sensitive. Handle via cannula or sure-seal syringe techniques.

  • Safety: The reaction is exothermic. Efficient cooling (-78°C or 0°C) is mandatory during addition.

Phase 2: Grignard Addition (Formation of Protected Intermediate)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add 1,4-cyclohexanedione monoethylene ketal (15.6 g, 100 mmol) and anhydrous THF (150 mL) . Stir until fully dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to stabilize below -70°C.

  • Reagent Addition: Transfer n-Butylmagnesium bromide (2.0 M in THF, 60 mL, 120 mmol, 1.2 equiv) to the addition funnel.

    • Critical: Add dropwise over 45 minutes. Maintain internal temperature < -60°C to prevent side reactions (enolization).

  • Reaction: Once addition is complete, allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting ketal (

      
      ) should disappear, replaced by a more polar alcohol spot.
      
  • Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL) . Caution: Gas evolution.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ketal-alcohol (Intermediate A).

Phase 3: Acidic Hydrolysis (Deprotection)

Step-by-Step Methodology:

  • Dissolution: Redissolve the crude Intermediate A in Acetone (100 mL) and Water (20 mL) .

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTSA, 1.9 g, 10 mmol, 0.1 equiv) .

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism:[1] The acetal group is cleaved, regenerating the ketone. The tertiary alcohol remains distinct.

  • Workup: Neutralize with saturated NaHCO₃ (20 mL) . Concentrate to remove acetone.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM, 3 x 75 mL) .

  • Purification: Dry (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes) or recrystallization from Hexane/Et₂O if the solid is crystalline.

Quantitative Data Summary

ParameterSpecificationNotes
Starting Material 1,4-Cyclohexanedione monoethylene ketal15.6 g (100 mmol)
Reagent n-BuMgBr (2.0 M in THF)60 mL (1.2 equiv)
Catalyst p-TSA10 mol%
Yield (Step 1) >90% (Crude)Quantitative conversion typical
Yield (Step 2) 75–85%Isolated yield after chromatography
Appearance White solid / Viscous oilDepends on purity/crystallinity
Target Mass 170.25 g/mol Formula:

Characterization & Validation

To validate the synthesis, compare spectral data against the following predicted parameters.

1H NMR (400 MHz, CDCl₃):

  • 
     3.80 (s, 1H, -OH):  Broad singlet, exchangeable with D₂O.
    
  • 
     2.70–2.50 (m, 2H):  Protons 
    
    
    
    to carbonyl (equatorial).
  • 
     2.30–2.10 (m, 2H):  Protons 
    
    
    
    to carbonyl (axial).
  • 
     1.90–1.60 (m, 4H):  Ring protons 
    
    
    
    to carbonyl.
  • 
     1.50–1.25 (m, 6H):  Butyl chain (
    
    
    
    ).
  • 
     0.92 (t, 3H):  Terminal methyl of butyl group.
    

IR Spectrum (ATR):

  • 3450 cm⁻¹: O-H stretch (broad, strong).

  • 1715 cm⁻¹: C=O stretch (ketone, sharp).

  • 2950–2850 cm⁻¹: C-H alkyl stretch.

Expert Insights & Troubleshooting

Stereochemistry of Addition

The addition of the Grignard reagent to the ketal-protected ketone creates a stereocenter. However, since the starting material is achiral and symmetric, the product is a racemate (if chiral centers existed elsewhere) or simply achiral in this specific case (plane of symmetry through C1 and C4).

  • Note: If the final product exhibits cis/trans isomerism relative to another substituent, the Grignard addition generally favors the axial attack , placing the butyl group in the equatorial position (thermodynamic product) or vice versa depending on steric bulk. For this specific unsubstituted ring, the conformational lock is less rigid until the ketone is reformed.

Common Failure Points
  • Incomplete Deprotection: If the NMR shows ethylene glycol peaks (

    
     3.9 ppm multiplet), increase the hydrolysis time or temperature (up to 40°C).
    
  • Grignard Stalling: Old Grignard reagents often have lower titers. Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or use a fresh bottle if yields are low.

  • Side Product (Diol): If the temperature during Grignard addition is too high (> -40°C), the protecting group may be compromised or over-addition can occur (rare with ketals).

References

  • Preparation of 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material)

    • Source: Sigma-Aldrich / Merck Product Sheet.
    • Link:

  • General Protocol for Grignard Addition to Ketals

    • Title: "Protective Groups in Organic Synthesis" (Theodora W. Greene, Peter G. M. Wuts).
    • Context: Stability of cyclic acetals/ketals towards organometallic reagents.
    • Link:

  • Synthesis of 4-substituted-4-hydroxycyclohexanones

    • Title: "Synthesis and biological activity of new 4-tert-butylcyclohexanone derivatives" (ResearchG
    • Context: Analogous synthesis showing the stability of the cyclohexane ring during functionaliz
    • Link:

  • Hydrolysis of Ketals

    • Title: "Cleavage of Acetals and Ketals" (Master Organic Chemistry).
    • Link:

Sources

Application Note: Strategic Functionalization of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The molecule 4-Butyl-4-hydroxycyclohexan-1-one (hereinafter 4-BHC ) represents a high-value pharmacophore scaffold, particularly in the synthesis of Neurokinin-1 (NK1) antagonists and other G-protein coupled receptor (GPCR) ligands.[1][2] Its structural uniqueness lies in the gem-disubstituted C4 position, where the lipophilic butyl chain and the polar hydroxyl group create a "conformational lock."

This guide addresses the two primary challenges in functionalizing the C1 ketone of 4-BHC:

  • Stereocontrol: The bulky butyl group at C4 dictates the facial selectivity of nucleophilic attacks at C1.

  • Chemoselectivity: The tertiary alcohol at C4 is prone to acid-catalyzed dehydration (elimination), necessitating mild, non-acidic protocols for ketone transformations.

Structural Analysis & Conformational Lock

Understanding the geometry of 4-BHC is a prerequisite for successful synthesis.[1][2]

  • The Anchor: The n-butyl group is sterically demanding (

    
    -value ~2.1 kcal/mol).[1][2] To minimize 1,3-diaxial interactions, the cyclohexane ring adopts a chair conformation where the butyl group is equatorial .
    
  • The Consequence: This forces the C4-hydroxyl group into the axial position.

  • Reactivity at C1: Nucleophiles attacking the C1 ketone must navigate this fixed conformation.

    • Axial Attack: Approaches from the top face (parallel to axial hydrogens), leading to an equatorial product at C1.

    • Equatorial Attack: Approaches from the side, leading to an axial product at C1.

Visualization: Reactivity Decision Tree

G Start 4-Butyl-4-hydroxycyclohexan-1-one (Ketone Target) Path_RedAm Reductive Amination Start->Path_RedAm Amine/STAB Path_Spiro Bucherer-Bergs (Spiro-Hydantoin) Start->Path_Spiro KCN/(NH4)2CO3 Path_Wittig Wittig/HWE (Olefination) Start->Path_Wittig Ph3P=CR2 Prod_Amine 1-Amino-4-butyl-4-hydroxycyclohexane (cis/trans isomers) Path_RedAm->Prod_Amine Prod_Spiro Spiro-Hydantoin Scaffolds (Thermodynamic Control) Path_Spiro->Prod_Spiro Prod_Alkene Exocyclic Alkenes (Linker attachment) Path_Wittig->Prod_Alkene

Figure 1: Strategic decision tree for C1 functionalization. Colors indicate reaction pathways: Blue (Amination), Red (Cyclization), Yellow (Olefination).

Protocol 1: Stereoselective Reductive Amination

Objective: Conversion of the ketone to a primary or secondary amine without dehydrating the C4-tertiary alcohol.

The Challenge

Standard reductive amination uses acetic acid (AcOH) to catalyze imine formation. In 4-BHC, even mild acid can trigger the elimination of the C4-OH, forming a mixture of endocyclic alkenes.[1]

The Solution: Titanium(IV) Isopropoxide Method

We utilize Titanium(IV) isopropoxide, a Lewis acid that acts as both a water scavenger (driving imine formation) and a mild activator, avoiding Brønsted acidity entirely.

Materials
  • Substrate: 4-Butyl-4-hydroxycyclohexan-1-one (1.0 equiv)

  • Amine: Benzylamine or Ammonia equivalent (1.1 equiv)[2]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)[2]

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)[2]

  • Solvent: Anhydrous THF or Methanol[2]

Step-by-Step Procedure
  • Imine Formation (Dehydration-Free):

    • In a flame-dried flask under Nitrogen, dissolve 4-BHC in anhydrous THF (0.5 M).

    • Add the amine (1.1 equiv).[3]

    • Add Ti(OiPr)4 (1.2 equiv) dropwise.[2] Note: The solution may turn slightly yellow.

    • Stir at room temperature for 6–12 hours. The Ti(OiPr)4 scavenges the water produced, driving the equilibrium to the imine/enamine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with dry Methanol (equal volume to THF).

    • Add NaBH4 (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical):

    • Quench by adding 1N NaOH (aq).[2] Do not use acid to quench.[1][2]

    • A white precipitate (Titanium salts) will form.[2] Filter this through a Celite pad.[2]

    • Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4.

Stereochemical Outcome

Due to the "Conformational Lock" (Butyl equatorial):

  • Major Product: The hydride attacks from the less hindered axial face.

  • Result: The amine group ends up in the equatorial position (Trans to the axial 4-OH).

  • Selectivity: Typically >4:1 (Equatorial Amine : Axial Amine).[2]

Protocol 2: Bucherer-Bergs Spiro-Hydantoin Synthesis

Objective: Synthesis of spiro-hydantoin derivatives, a common motif in anticonvulsant and analgesic drug discovery.[1][2]

Mechanism & Selectivity

The Bucherer-Bergs reaction is thermodynamically controlled .[2] This contrasts with the Strecker synthesis (kinetic control). In the context of 4-substituted cyclohexanones, the Bucherer-Bergs reaction preferentially places the C4-carbonyl oxygen of the hydantoin ring in the equatorial position to minimize steric strain.[1]

Experimental Protocol
  • Reagent Setup:

    • Dissolve 4-BHC (10 mmol) in 50% EtOH/Water (20 mL).

    • Add Ammonium Carbonate ((NH4)2CO3) (30 mmol, 3 equiv).

    • Add Potassium Cyanide (KCN) (15 mmol, 1.5 equiv). Safety: KCN is highly toxic.[1][2] Use a bleach trap for effluent.

  • Reaction:

    • Heat the mixture to 55–60°C for 18–24 hours.

    • The reaction mixture will likely become homogeneous before the product begins to precipitate.

  • Isolation:

    • Cool to 0°C.[1][2]

    • If a solid forms, filter and wash with cold water.

    • If no solid forms, concentrate the ethanol fraction and acidify slightly (pH 6) with dilute HCl (carefully!) to induce precipitation. Note: Rapid acidification is safe here as the hydantoin ring is stable, but avoid prolonged exposure to strong acid to protect the C4-OH.

Data Table: Expected Stereoselectivity
Reaction TypeControl TypeMajor Isomer ConfigurationRelative Stereochemistry (Amine vs Butyl)
Bucherer-Bergs ThermodynamicHydantoin C=O[1][2] EquatorialCis (Amine Equatorial / Butyl Equatorial)
Strecker KineticNitrile AxialTrans (Amine Axial / Butyl Equatorial)

Note: In the Bucherer-Bergs product, the amine nitrogen ends up equatorial (cis to the equatorial butyl group).

Protocol 3: Wittig Olefination

Objective: Converting the ketone to an exocyclic alkene.

The Challenge

Strong bases (n-BuLi, NaH) used to generate ylides can deprotonate the C4-OH (forming an alkoxide).[2] While the alkoxide is generally stable, high temperatures can trigger retro-aldol-like fragmentation or elimination.[1][2]

The Solution: Phase Transfer Conditions

Using a mild base under phase-transfer conditions minimizes the exposure of the naked alkoxide.

Procedure
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu) or aqueous NaOH/DCM with TEBA (catalyst).[2]

  • Execution:

    • Suspend Ph3PMeBr in dry THF.

    • Add KOtBu (1.2 equiv) at 0°C to generate the bright yellow ylide.

    • Stir for 30 mins.

    • Add 4-BHC (dissolved in THF) dropwise.[1][2]

  • Observation: The yellow color should fade as the ketone reacts.

  • Workup: Standard aqueous workup.

Safety & Stability Note: The C4-Hydroxyl Group

The tertiary alcohol at position 4 is the "Achilles' heel" of this molecule.

  • Acid Sensitivity: High.[1][2] Avoid heating with H2SO4, pTsOH, or concentrated HCl. This leads to dehydration to 4-butylcyclohex-3-en-1-one.[1][2]

  • Protection Strategy: If harsh acidic conditions are unavoidable for the ketone transformation, the C4-OH must be protected first.

    • Recommended PG: Trimethylsilyl (TMS) is too labile.[2] Use TES (Triethylsilyl) or MOM (Methoxymethyl) .[2]

    • Protection Protocol: 4-BHC + TESCl + Imidazole in DMF.[1][2] (The ketone remains untouched).

Workflow Visualization: Stereochemical Pathway

ReactionFlow Start 4-Butyl-4-hydroxycyclohexan-1-one (Butyl = Equatorial / OH = Axial) Step1 Reagent Approach (Hydride or Amine) Start->Step1 Path_Axial Axial Attack (Less Sterically Hindered) Step1->Path_Axial Preferred Path_Equatorial Equatorial Attack (Hindered by Axial Hydrogens) Step1->Path_Equatorial Disfavored Prod_Major Major Product Substituent is Equatorial (Trans-diequatorial to Butyl) Path_Axial->Prod_Major Prod_Minor Minor Product Substituent is Axial Path_Equatorial->Prod_Minor

Figure 2: Stereochemical rationale for nucleophilic addition. The fixed equatorial butyl group directs incoming nucleophiles to the axial trajectory.

References

  • Munday, L. (1961).[2] Amino-acids of the Cyclohexane Series.[1][2][4] Part I. Journal of the Chemical Society, 4372-4379.[1] (Establishes the stereochemistry of Bucherer-Bergs vs Strecker on substituted cyclohexanones). Link

  • Edward, J. T., & Jitrangsri, C. (1975).[3] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[1][2][3][5] Canadian Journal of Chemistry, 53(22), 3339-3350.[2] (Definitive work on the thermodynamics of hydantoin formation in 4-substituted systems). Link[2]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6] Journal of Organic Chemistry, 61(11), 3849-3862.[2] (The foundational text for mild reductive amination protocols). Link[2]

  • Bhattacharyya, S. (1995).[2] Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][2] Journal of Organic Chemistry, 60(15), 4928-4929.[2] (Source of the Ti(OiPr)4 protocol for acid-sensitive substrates). Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][7][8][9] Oxford University Press.[1][2] (General reference for nucleophilic attack on cyclohexanones and A-values). Link[2]

Sources

Application Note: Strategic Protection of Bifunctional Scaffolds: A Guide to 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthetic utility of complex molecular building blocks is often dictated by the ability to selectively manipulate individual functional groups. 4-Butyl-4-hydroxycyclohexan-1-one, a scaffold featuring both a ketone and a tertiary alcohol, presents a classic challenge in chemoselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of protecting groups to this molecule. We will explore detailed protocols for the selective protection of each functional group, discuss the principles of orthogonal protection, and provide the causal logic behind experimental choices to empower robust synthetic design.

Introduction: The Chemoselectivity Challenge

4-Butyl-4-hydroxycyclohexan-1-one is a valuable intermediate in organic synthesis, offering two distinct points for chemical modification: a nucleophilically-receptive ketone and a sterically-hindered tertiary alcohol. The simultaneous presence of these groups, however, complicates many standard transformations. For instance, the acidic proton of the alcohol can quench organometallic reagents or strong bases intended to react at the ketone or its α-position.[1][2] Conversely, the ketone's carbonyl group will react with hydrides or organometallics when transformations are desired at the alcohol.[3][4]

To unlock the full synthetic potential of this scaffold, a robust protecting group strategy is essential. A protecting group temporarily masks a functional group, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence.[5] The ideal strategy for 4-Butyl-4-hydroxycyclohexan-1-one depends on the intended transformation, requiring careful consideration of protecting group stability and the ability to deprotect selectively—a concept known as orthogonality.[3][6]

This guide details two primary strategic pathways: the selective protection of the ketone and the selective protection of the tertiary alcohol, culminating in an orthogonal strategy that allows for the independent manipulation of both.

Pathway A: Selective Protection of the Ketone as a Ketal

Strategic Rationale: Protecting the ketone is necessary when subsequent reactions are incompatible with a carbonyl group. This includes reactions involving strong nucleophiles, organometallic reagents, or hydride reducing agents where the desired target is another part of the molecule.[3][7] The most common and robust method for protecting ketones is the formation of a cyclic ketal, typically using ethylene glycol.[8][9] Cyclic ketals are exceptionally stable under neutral to strongly basic conditions but can be readily cleaved with aqueous acid.[4][8]

The formation of the ketal is a reversible equilibrium reaction. To drive the reaction to completion, water, the byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

G cluster_protection Protection cluster_deprotection Deprotection A 4-Butyl-4-hydroxy cyclohexan-1-one B Protected Ketone: 8-Butyl-8-hydroxy- 1,4-dioxaspiro[4.5]decane A->B  HO(CH₂)₂OH, p-TsOH  Toluene, reflux (Dean-Stark) C Protected Ketone: 8-Butyl-8-hydroxy- 1,4-dioxaspiro[4.5]decane D 4-Butyl-4-hydroxy cyclohexan-1-one C->D  H₃O⁺ (e.g., aq. HCl)  Acetone/H₂O

Caption: Ketal protection and deprotection workflow for the ketone moiety.

Protocol 2.1: Ketal Protection of 4-Butyl-4-hydroxycyclohexan-1-one
  • Objective: To selectively protect the ketone functional group as a 1,3-dioxolane.

  • Materials:

    • 4-Butyl-4-hydroxycyclohexan-1-one (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus and condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 4-Butyl-4-hydroxycyclohexan-1-one (1.0 eq) and toluene (to make a ~0.5 M solution).

    • Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 8-Butyl-8-hydroxy-1,4-dioxaspiro[4.5]decane.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2.2: Deprotection of the Ketal
  • Objective: To regenerate the ketone from its ketal-protected form.

  • Materials:

    • 8-Butyl-8-hydroxy-1,4-dioxaspiro[4.5]decane (1.0 eq)

    • Acetone and Water (e.g., 4:1 v/v)

    • 2M Hydrochloric acid (HCl) or other acid catalyst (e.g., CAN, I₂).[10][11][12][13]

    • Ethyl acetate or Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the ketal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of 2M HCl and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the deprotected 4-Butyl-4-hydroxycyclohexan-1-one.

Pathway B: Selective Protection of the Tertiary Alcohol as a Silyl Ether

Strategic Rationale: Protection of the hydroxyl group is crucial when performing reactions that are sensitive to acidic protons. This is particularly relevant for reactions involving strong bases, such as the formation of enolates for α-alkylation or the generation of Wittig ylides.[1] Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions (basic, reductive, oxidative, organometallic), and selective removal.[1][2]

For a tertiary alcohol, a sterically bulky silyl group like tert-butyldimethylsilyl (TBS or TBDMS) is ideal.[14] It provides sufficient stability and can be installed efficiently using the Corey protocol with TBS-Cl and imidazole in DMF.[15][16] Deprotection is reliably achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), which exploits the exceptionally high strength of the Silicon-Fluoride bond.[1][16]

G cluster_protection Protection cluster_deprotection Deprotection A 4-Butyl-4-hydroxy cyclohexan-1-one B Protected Alcohol: 4-Butyl-4-((tert-butyldimethylsilyl)oxy) cyclohexan-1-one A->B  TBS-Cl, Imidazole  DMF, rt C Protected Alcohol: 4-Butyl-4-((tert-butyldimethylsilyl)oxy) cyclohexan-1-one D 4-Butyl-4-hydroxy cyclohexan-1-one C->D  TBAF  THF, rt

Caption: Silyl ether protection and deprotection workflow for the alcohol moiety.

Protocol 3.1: Silyl Ether Protection of the Tertiary Alcohol
  • Objective: To selectively protect the tertiary hydroxyl group as a TBS ether.

  • Materials:

    • 4-Butyl-4-hydroxycyclohexan-1-one (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a stir bar

    • Nitrogen or Argon inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Butyl-4-hydroxycyclohexan-1-one (1.0 eq) and imidazole (2.5 eq).

    • Add anhydrous DMF via syringe to dissolve the solids (~0.5 M concentration).

    • In a separate flask, dissolve TBS-Cl (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the TBS-Cl solution dropwise to the stirred alcohol/imidazole solution at room temperature.

    • Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours to days for a hindered tertiary alcohol.

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and brine to remove DMF and imidazole salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 4-Butyl-4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one by flash column chromatography.

Protocol 3.2: Deprotection of the TBS Ether
  • Objective: To regenerate the alcohol via fluoride-mediated cleavage of the silyl ether.

  • Materials:

    • 4-Butyl-4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one (1.0 eq)

    • Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF in a flask at room temperature.

    • Add the TBAF solution (1.1 eq) dropwise via syringe.

    • Stir the mixture at room temperature and monitor by TLC (typically complete within 1-2 hours).

    • Once the reaction is complete, quench with deionized water.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify by flash column chromatography if necessary.

Orthogonal Strategy: Independent Control of Both Functional Groups

Strategic Rationale: For complex syntheses requiring sequential modifications at both the ketone and the alcohol, an orthogonal protection strategy is paramount.[17] This approach uses protecting groups that can be removed under mutually exclusive conditions.[3] The combination of a ketal (acid-labile) for the ketone and a TBS ether (fluoride-labile) for the alcohol is a classic and highly effective orthogonal pair.[6]

This strategy allows for the selective deprotection and reaction at one site while the other remains masked, providing complete control over the synthetic pathway.

G A 4-Butyl-4-hydroxy cyclohexan-1-one B Ketal Protected (Alcohol Free) A->B HO(CH₂)₂OH p-TsOH C TBS Protected (Ketone Free) A->C TBS-Cl Imidazole B->A H₃O⁺ (Acid) D Fully Protected (Ketal & TBS) B->D TBS-Cl Imidazole C->A TBAF (Fluoride) C->D HO(CH₂)₂OH p-TsOH D->B TBAF (Fluoride) D->C H₃O⁺ (Acid)

Caption: Orthogonal protection scheme enabling selective deprotection pathways.

This orthogonal setup permits four distinct transformations:

  • From Fully Protected (D) to Ketal Protected (B): Selective deprotection of the alcohol with TBAF, leaving the ketal intact. This unmasks the alcohol for subsequent reactions.

  • From Fully Protected (D) to TBS Protected (C): Selective deprotection of the ketone with mild aqueous acid, leaving the TBS ether intact. This unmasks the ketone for subsequent reactions.

  • From Ketal Protected (B) to Starting Material (A): Deprotection of the ketone with acid.

  • From TBS Protected (C) to Starting Material (A): Deprotection of the alcohol with fluoride.

Summary of Protecting Group Stability

The choice of any synthetic step must be compatible with the protecting groups in place. The following table summarizes the general stability of the discussed protecting groups to common reaction conditions.

Condition CategoryReagentsKetal (1,3-Dioxolane)TBS Ether
Acidic HCl, H₂SO₄, p-TsOH, Lewis AcidsLabile [8][18]Labile (cleavage rate depends on acid strength and sterics)[15][19]
Basic NaOH, NaH, t-BuOK, LDAStable [8][9]Stable [16]
Nucleophilic R-MgBr, R-Li, CN⁻, EnolatesStable [3][4]Stable
Reductive LiAlH₄, NaBH₄, H₂/Pd-CStable [3]Stable
Oxidative PCC, PDC, Swern, DMPStable (strong oxidants may cleave)[20]Stable
Fluoride Source TBAF, HF-PyridineStable Labile [1][15][16]

Conclusion

The successful synthesis of complex molecules derived from 4-Butyl-4-hydroxycyclohexan-1-one hinges on the strategic and selective masking of its ketone and tertiary alcohol functionalities. By employing ketals for ketone protection and silyl ethers for alcohol protection, researchers can gain precise control over their synthetic routes. The orthogonal relationship between these two protecting groups, one being acid-labile and the other fluoride-labile, provides a powerful and flexible toolkit for advanced molecular construction. The protocols and strategies outlined in this guide offer a validated framework for navigating the chemoselectivity challenges inherent in this bifunctional scaffold, enabling its effective use in research and development.

References

  • Wikipedia. Silyl ether. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl. [Link]

  • Ghorbani-Vaghei, R. & Veisi, H. (2009). Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. [Link]

  • Reddy, D. S., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • Shah, S. T. A., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Ghorbani-Vaghei, R., et al. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. PMC - NIH. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]

  • Chemistry LibreTexts. 20.12: Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Ketalization of cyclohexanone using different cobalt salts in the presence of DH 2 1. [Link]

  • ResearchGate. β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Chemistry LibreTexts. 12.9: Reactions of Aldehydes and Ketones with Alcohols. [Link]

  • JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Boyd, V. A., et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • IIT Bombay. Protecting Groups. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4BHC-001 Subject: Troubleshooting Isolation of Tertiary Alcohol from Dehydration Impurities Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Dehydration Dilemma"

The purification of 4-Butyl-4-hydroxycyclohexan-1-one presents a specific chemical challenge: the tertiary hydroxyl group at the C4 position is highly prone to acid-catalyzed or thermal elimination (dehydration).[1] This reaction yields the thermodynamically stable conjugated enone, 4-butylcyclohex-3-en-1-one .[1]

Standard purification methods (unbuffered silica chromatography or high-temperature distillation) often degrade the product during the purification process.[1] This guide provides specialized protocols to isolate the target molecule while suppressing elimination.

Visualizing the Stability Challenge

The following diagram illustrates the degradation pathway you must avoid during purification.

DehydrationPathway Target Target Molecule 4-Butyl-4-hydroxycyclohexan-1-one (Polar, Thermally Labile) Conditions Acidic Silica OR Heat (>100°C) Target->Conditions Exposure Impurity Major Impurity (Enone) 4-butylcyclohex-3-en-1-one (Non-polar, UV Active) Conditions->Impurity - H₂O (Elimination)

Figure 1: The acid-catalyzed dehydration pathway converting the target tertiary alcohol into the conjugated enone impurity.[1]

Module 1: Buffered Flash Chromatography (Recommended)

Applicability: High-purity requirements (>98%), removal of enone and starting materials.[1][2][3] Core Principle: Silica gel is naturally slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the dehydration of tertiary alcohols.[1] You must neutralize the stationary phase.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Buffer: Triethylamine (TEA) or 1% NH₄OH.

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Visualization: Anisaldehyde or Phosphomolybdic Acid (PMA) stain (Target is weak UV absorber; Enone is strong UV absorber).

Step-by-Step Protocol
  • Column Pre-treatment (The Critical Step):

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 90:10 Hex:EtOAc).

    • Add 1% v/v Triethylamine (TEA) to the slurry solvent.

    • Pack the column and flush with 2 column volumes (CV) of the TEA-doped solvent.[1]

    • Why: TEA neutralizes acidic silanol sites, preventing on-column dehydration [1].[1]

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM (avoid heat).

    • Do not use solid loading on standard silica; if solid loading is necessary, use Celite or basic alumina.

  • Elution Gradient:

    • Run a gradient from 10% to 40% EtOAc in Hexane .

    • Note: The target molecule is significantly more polar than the enone impurity.

Separation Data Matrix
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Rf (3:7 EtOAc:Hex)Detection Characteristics
Enone Impurity 0.65 – 0.75Strong UV (254 nm), Dark spot
Starting Material 0.80 – 0.90Weak UV, Stain required
Target (Alcohol) 0.25 – 0.35 Weak UV, Blue/Black with Anisaldehyde
Diol (Over-reaction) < 0.10Stays on baseline

Module 2: Low-Temperature Crystallization / Trituration

Applicability: Bulk purification (>10g scale), removal of non-polar oily residues. Core Principle: The target molecule contains a polar hydroxyl and ketone group, making it solid or a viscous semi-solid at room temperature, whereas the enone and butyl-heavy impurities are oils.

Protocol
  • Solvent Selection: Use a mixture of Pentane (or Hexane) and Diethyl Ether (10:1 ratio).

  • Dissolution: Dissolve the crude mixture in the minimum amount of Diethyl Ether at room temperature.

  • Precipitation:

    • Slowly add Pentane while stirring until the solution turns slightly cloudy.

    • Cool the mixture to -20°C (freezer) or -78°C (dry ice/acetone) if the product is an oil.[1]

  • Trituration:

    • If the product oils out rather than crystallizes, decant the supernatant (containing the non-polar enone).

    • Wash the residual oil with cold Pentane (3x).

    • Remove residual solvent under high vacuum (ambient temp).

Module 3: Troubleshooting & FAQ

Q1: I see two spots very close together on TLC. Is this cis/trans isomerism?

  • Answer: No. 4-Butyl-4-hydroxycyclohexan-1-one is achiral and has a plane of symmetry passing through C1 and C4.[1] It does not have diastereomers (unlike 4-butylcyclohexanol).[1]

  • Diagnosis: The second spot is likely the hemiketal formed if you used methanol/ethanol during workup, or the enone if the spot is less polar (higher Rf).

Q2: My product turned yellow after rotary evaporation. What happened?

  • Answer: Yellowing indicates the formation of the conjugated enone (4-butylcyclohex-3-en-1-one).[1]

  • Cause: The water bath was too hot (>40°C) or the crude mixture contained residual acid from the reaction quench.

  • Fix: Always wash the organic layer with saturated NaHCO₃ prior to concentration. Keep bath temp <35°C.[1]

Q3: Can I distill this compound?

  • Answer: Only under high vacuum (<0.5 mmHg). The boiling point at atmospheric pressure is theoretically >250°C, which guarantees decomposition.

  • Recommendation: Use Kugelrohr distillation at <120°C / 0.1 mmHg. If the pot residue turns black/tarry, stop immediately.

Decision Logic for Purification

Use this flow chart to determine the correct workflow for your specific crude profile.

PurificationLogic Start Crude Mixture Analysis TLC TLC Check (Is Enone present?) Start->TLC EnoneYes Yes (UV Active Spot) TLC->EnoneYes EnoneNo No (Clean Crude) TLC->EnoneNo Scale Scale of Reaction EnoneYes->Scale MethodC Simple Filtration (Silica Plug) EnoneNo->MethodC Small < 5 Grams Scale->Small Large > 5 Grams Scale->Large MethodA Buffered Flash Column (1% TEA/Silica) Small->MethodA MethodB Trituration/Crystallization (Pentane/Ether @ -20°C) Large->MethodB

Figure 2: Decision matrix for selecting the optimal purification technique based on impurity profile and scale.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for buffering silica gel to prevent rearrangement of acid-sensitive compounds).

  • Eliel, E. L., et al. (1967).[9] trans-4-t-Butylcyclohexanol.[1][9] Organic Syntheses, Coll. Vol. 5, p.175. (Foundational text on the stability and separation of 4-substituted cyclohexanones and alcohols).

  • Li, B., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals.[1][2][3] JACS Au.[1] (Modern techniques for separating ketone/alcohol mixtures).[2][3]

  • ChemicalBook. (2024). 4-Hydroxycyclohexanone Synthesis and Properties. (General properties of the hydroxy-cyclohexanone class).

Sources

Technical Support Center: Purification of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PUR-4B4H-001 Last Updated: 2025-10-24 Department: Process Chemistry & Purification Support Status: Active[1]

Executive Summary & Molecule Profile

User Query: "What are the optimal recrystallization solvents for 4-Butyl-4-hydroxycyclohexan-1-one?"

Technical Assessment: This molecule presents a specific purification challenge due to the tertiary alcohol at the C4 position.[1] While the ketone functionality increases polarity, the butyl chain adds lipophilicity.[1] The critical risk factor during purification is acid-catalyzed or thermal dehydration , which converts the target molecule into the conjugated enone impurity (4-butylcyclohex-3-en-1-one).[1]

  • Target Molecule: 4-Butyl-4-hydroxycyclohexan-1-one[1]

  • Physical State: Typically a low-melting solid or viscous semi-solid depending on purity.[1]

  • Key Impurities: Unreacted starting material (1,4-cyclohexanedione derivatives), Grignard homocoupling byproducts, and the dehydrated enone.[1]

Solvent Selection Matrix

The following solvent systems are validated based on the "Like Dissolves Like" principle, adjusted for the thermal sensitivity of the tertiary hydroxyl group.

Primary Solvent Systems (Binary Mixtures)
SystemRatio (v/v)SuitabilityTechnical Notes
Ethyl Acetate / Heptane 1:3 to 1:5High Standard Protocol.[1] Good for removing non-polar organic impurities.[1] Heptane is preferred over Hexane for higher flash point and safety.[1]
Dichloromethane (DCM) / Hexane 1:4Medium Low-Temperature Option.[1] Best if the compound oils out in EtOAc.[1] DCM solubilizes the ketone well; Hexane acts as the anti-solvent.[1]
MTBE / Heptane 1:3Medium Alternative.[1] Methyl tert-butyl ether (MTBE) prevents peroxide formation better than diethyl ether and offers good solubility for the hydroxy-ketone.[1]
Solvents to AVOID
  • Methanol/Ethanol (Hot): High risk of transesterification (if esters are present in impurities) or solvolysis.[1] More importantly, the high solubility of the hydroxy-ketone often leads to poor recovery.[1]

  • Benzene: Toxicity concerns; replaced by Toluene (though Toluene is often too high-boiling for this thermally sensitive compound).[1]

  • Acidic Solvents (e.g., Acetic Acid): CRITICAL WARNING. Will cause immediate dehydration to the enone.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the crude material's behavior.

SolventSelection Start Crude 4-Butyl-4-hydroxycyclohexan-1-one CheckState Physical State Check Start->CheckState Solid Solid / Waxy Solid CheckState->Solid If Oil Viscous Oil / Gum CheckState->Oil If SolubilityTest Solubility Test (100mg) Solid->SolubilityTest Oil->SolubilityTest Cool to 0°C first EtOAc Dissolves in minimal hot EtOAc? SolubilityTest->EtOAc YesEtOAc Add Heptane (Anti-solvent) until turbid EtOAc->YesEtOAc Yes NoEtOAc Try DCM/Hexane (Cold crystallization) EtOAc->NoEtOAc No OilingOut ISSUE: Oiling Out? YesEtOAc->OilingOut Remedy1 Re-heat & add 1-2% more polar solvent OilingOut->Remedy1 Phase Sep Remedy2 Seed with pure crystal at cloud point OilingOut->Remedy2 Emulsion

Caption: Decision tree for selecting the optimal crystallization pathway based on crude material state and solubility behavior.

Detailed Protocol: The "Low-Stress" Recrystallization

This protocol minimizes thermal exposure to prevent the elimination of the hydroxyl group.[1]

Reagents:

  • Crude 4-Butyl-4-hydroxycyclohexan-1-one[1]

  • Solvent A: Ethyl Acetate (HPLC Grade)[1]

  • Solvent B: n-Heptane (HPLC Grade)[1]

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A (EtOAc) needed to dissolve the solid at 40–45°C .[1]

    • Note: Do not boil the solvent.[1] Keep the temperature below 50°C to preserve the tertiary alcohol [1].[1]

  • Filtration (Optional): If insoluble particles are visible, perform a hot filtration through a pre-warmed glass frit or cotton plug.[1]

  • Anti-Solvent Addition: While stirring gently at 40°C, add Solvent B (Heptane) dropwise.[1]

    • Stop point: Stop immediately when a persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add a few drops of Solvent A to just clear the turbidity.[1]

  • Crystallization:

    • Remove from heat.[1] Allow the flask to cool to room temperature undisturbed (approx. 20-30 mins).

    • Transfer to a fridge (4°C) for 2 hours.

    • Advanced Step: If yield is low, transfer to a freezer (-20°C) overnight.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold (-20°C) Heptane/EtOAc (9:1 mixture).[1]

  • Drying: Dry under high vacuum at room temperature . Do not use a drying oven >40°C.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?

Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly.[1] Fix:

  • Re-heat the mixture until it is a single phase.

  • Add a small amount (5-10% volume) of the polar solvent (EtOAc).[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Cool very slowly (wrap the flask in a towel).

Q2: I see a new spot on my TLC plate (lower Rf) after recrystallization. What happened?

Diagnosis: This is likely the dehydrated enone (4-butylcyclohex-3-en-1-one) or a hemiketal artifact.[1] Cause: The recrystallization temperature was too high, or the solvent contained traces of acid.[1] Fix: Ensure solvents are neutral.[1] If using chlorinated solvents, pass them through basic alumina first to remove acidic stabilizers.[1] Keep heating steps <50°C.

Q3: Can I use Acetone/Water?

Answer: Generally No .[1] While common for ketones, the presence of water with a tertiary alcohol can promote equilibrium shifts or hydration issues.[1] Furthermore, drying water from this low-melting solid is difficult without using heat, which risks degradation.[1]

Mechanism of Impurity Formation (Visualization)

Understanding the dehydration risk is crucial for process control.[1]

DehydrationPath Target 4-Butyl-4-hydroxycyclohexan-1-one (Target) Intermediate Carbocation / Oxonium Ion Target->Intermediate -H2O Impurity 4-Butylcyclohex-3-en-1-one (Enone Impurity) Intermediate->Impurity Elimination Heat Heat (>60°C) Heat->Target Acid Trace Acid (H+) Acid->Target

Caption: Pathway of thermal/acidic degradation leading to the common enone impurity.

References

  • Eliel, E. L., et al. (1967).[1] trans-4-t-Butylcyclohexanol.[1][2] Organic Syntheses, 47, 16. (Provides foundational logic for purifying 4-substituted cyclohexanols and avoiding elimination).

  • ChemicalBook. (2024).[1] 4-Hydroxycyclohexanone Properties and Synthesis. (General physical property data for hydroxycyclohexanone derivatives).

  • National Institutes of Health (NIH). (2005).[1] General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. (Discusses the stability and handling of 4-alkyl-4-hydroxy cyclic ketones).

  • University of Alberta. (n.d.).[1] Recrystallization - Single and Two Solvent Methods. (Standard operating procedures for binary solvent systems).

Sources

Technical Support Center: Impurity Profiling for 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Butyl-4-hydroxycyclohexan-1-one CAS (Analogous): 13482-22-9 (Parent 4-hydroxycyclohexanone) Application: Pharmaceutical Intermediate / Spiro-cyclic Scaffold Synthesis

Executive Summary: The "Phantom" Impurity Challenge

Researchers working with 4-Butyl-4-hydroxycyclohexan-1-one frequently encounter a discrepancy between their structural data (NMR) and purity assays (GC-MS). The central challenge with this molecule is its tertiary alcohol moiety at the C4 position . This structural feature makes the compound highly susceptible to acid-catalyzed and thermal elimination (dehydration) .

This guide addresses the three most common impurity profiles:

  • Analytical Artifacts: Dehydration occurring inside the GC injector port.

  • Synthetic Carryover: Unreacted ketal-protected starting materials.

  • Process Degradants: Actual chemical dehydration during acidic deprotection steps.

Module 1: Analytical Troubleshooting (GC vs. HPLC)

Q: Why does my GC-MS show two peaks (or a major impurity) while NMR shows a pure compound?

Diagnosis: You are likely observing thermal dehydration in the GC injector port, not a real impurity in your flask.

Technical Explanation: Tertiary alcohols on cyclohexane rings are thermodynamically prone to E1 elimination to relieve steric strain and form the conjugated enone (or non-conjugated diene depending on the ring structure). In a GC injector port (typically 250°C+), the 4-butyl-4-hydroxy compound eliminates water to form 4-butylcyclohex-3-en-1-one .

Validation Protocol:

  • Lower the Injector Temperature: Drop the inlet temperature to 150°C-180°C (if volatility permits) and observe if the "impurity" ratio changes.

  • Switch to LC-MS/HPLC: This is the Gold Standard for this molecule.

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid or Ammonium Acetate). Avoid strong acids like TFA if the compound is sensitive.

    • Detection: UV at 210 nm (Carbonyl absorption). The alcohol has no chromophore; the ketone is weak. ELSD (Evaporative Light Scattering Detector) is superior if available.

Q: How do I differentiate the Dehydration Impurity from the Target Product?

Use the following table to interpret your data:

FeatureTarget: 4-Butyl-4-hydroxycyclohexan-1-oneImpurity: 4-Butylcyclohex-3-en-1-one
1H NMR No olefinic protons. Multiplets at 1.5-2.5 ppm (ring protons).Distinct olefinic proton at ~5.4-5.8 ppm.
13C NMR Quaternary carbon at ~70 ppm (C-OH).Alkene carbons at ~120-140 ppm.
HPLC (RP) Elutes Earlier (More Polar due to -OH).Elutes Later (More Hydrophobic).
GC-MS Parent Ion

often invisible; shows

(Loss of H2O).
Parent Ion

.

Module 2: Synthetic Impurity Profiling

Q: I see a persistent impurity at RRT 0.85 in HPLC. What is it?

Diagnosis: This is likely the Mono-ethylene Ketal Intermediate (incomplete deprotection).

Context: The standard synthesis involves adding Butylmagnesium bromide (Grignard) to 1,4-cyclohexanedione mono-ethylene ketal . The final step requires acidic hydrolysis to remove the ketal protecting group.

  • Cause: Hydrolysis was too short, or the acid was too weak (e.g., using acetic acid instead of HCl/H2SO4).

  • Identification: Look for the ethylene ketal singlet (~3.9-4.0 ppm, 4H) in 1H NMR.

  • Remediation: Treat the crude mixture with 1N HCl in THF/Water at room temperature for an additional 2 hours. Monitor by TLC (Stain: Anisaldehyde).

Q: Can I purify this compound by distillation?

Recommendation: NO. Attempting to distill 4-butyl-4-hydroxycyclohexan-1-one will almost certainly drive the dehydration reaction, turning your product into the enone impurity.

  • Preferred Method: Column Chromatography (Silica Gel).

  • Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 50:50).

  • Additives: If the compound streaks, add 1% Triethylamine to the eluent to neutralize silica acidity (preventing on-column dehydration).

Module 3: Visualizing the Impurity Landscape

The following diagram maps the formation pathways of the target and its critical impurities.

ImpurityPathways SM Starting Material (1,4-Cyclohexanedione Mono-ethylene Ketal) Inter Intermediate A (Protected Alcohol) SM->Inter Grignard Addition Grignard Reagent: ButylMgBr Grignard->SM Target TARGET PRODUCT 4-Butyl-4-hydroxy cyclohexan-1-one Inter->Target Acid Hydrolysis (Deprotection) Imp_Ketal Impurity B (Ketal Retention) Inter->Imp_Ketal Incomplete Hydrolysis Imp_Dehyd Impurity A (Dehydration Product) 4-Butylcyclohex-3-en-1-one Target->Imp_Dehyd Excess Acid / Heat (Process) Artifact GC-MS Artifact (Thermal Dehydration) Target->Artifact GC Injector (>200°C)

Figure 1: Reaction pathway showing the origin of synthetic impurities (Red) and analytical artifacts (Dashed).[1][2]

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine if your impurity is real or an artifact.

Troubleshooting Start Issue: Impurity Detected Method Analysis Method? Start->Method GC GC-MS / GC-FID Method->GC LC HPLC / LC-MS Method->LC CheckNMR Check 1H NMR (Olefin Region 5.0-6.0 ppm) GC->CheckNMR High Thermal Stress LC_Check Check Retention Time LC->LC_Check Peaks Peaks Visible? CheckNMR->Peaks YesPeaks Real Chemical Impurity (Process Dehydration) Peaks->YesPeaks Yes NoPeaks Analytical Artifact (Thermal Instability) Peaks->NoPeaks No Later Elutes After Target (Likely Dehydration) LC_Check->Later Earlier Elutes Before Target (Likely Salts/Polar) LC_Check->Earlier

Figure 2: Diagnostic workflow for distinguishing between process impurities and analytical artifacts.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Grignard addition to ketones and dehydration mechanisms).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of tertiary alcohol elimination).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 543706, 4-Hydroxycyclohexanone. (Structural data for the parent scaffold).

  • Amoah, E., & Dieter, R. K. (2017).[3] Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones.[3] The Journal of Organic Chemistry, 82(6), 2870–2888. (Context on Grignard selectivity and side reactions).

  • Sigma-Aldrich. (n.d.).[4] Technical Bulletin: Handling of Air-Sensitive Reagents (Grignard). (Protocol support for the synthesis step).

Sources

resolving solubility issues with 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BHCH-SOL-260224

Version: 1.0

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with 4-Butyl-4-hydroxycyclohexan-1-one. The unique amphiphilic structure of this molecule, possessing a hydrophobic n-butyl chain, a polar ketone, and a hydrogen-bonding hydroxyl group, presents specific challenges in handling and formulation, primarily related to its limited aqueous solubility. This document provides a framework for understanding and systematically resolving these solubility issues, from initial dissolution to the preparation of stable formulations for downstream experiments.

Disclaimer: 4-Butyl-4-hydroxycyclohexan-1-one is a specialized molecule, and extensive public data on its physicochemical properties is limited. The information and guidance provided herein are based on established principles of chemical solubility and inferences drawn from structurally analogous compounds. All protocols should be adapted and validated for your specific experimental context.

Predicted Physicochemical Profile

To effectively troubleshoot solubility, it is essential to begin with an informed hypothesis of the compound's properties. The following table summarizes the predicted characteristics of 4-Butyl-4-hydroxycyclohexan-1-one based on its structure and data from similar molecules like 4-tert-Butylcyclohexanone and 4-Hydroxycyclohexanone.[1][2][3]

PropertyPredicted Value / CharacteristicRationale & Implications for Solubility
Molecular Formula C₁₀H₁₈O₂-
Molecular Weight 170.25 g/mol -
Appearance White to off-white solid or a viscous oilThe combination of a cyclohexyl ring and a butyl group suggests a potential melting point near or slightly above room temperature, similar to related structures.[4]
LogP (Octanol/Water) ~2.5 - 3.5The n-butyl group significantly increases lipophilicity. A high LogP indicates poor water solubility and a preference for non-polar environments.[5]
Aqueous Solubility Poor to InsolubleThe hydrophobic character of the butyl group is the dominant factor, overcoming the modest solubilizing effect of the hydroxyl and ketone groups.[1]
Organic Solubility Soluble in polar aprotic and protic organic solventsExpected to be soluble in solvents like DMSO, DMF, ethanol, methanol, and acetone, which can accommodate both polar and non-polar regions of the molecule.[4]
Hydrogen Bond Donor 1 (from -OH)Allows interaction with protic solvents and excipients.
Hydrogen Bond Acceptor 2 (from C=O and -OH)Allows interaction with a wide range of solvents and formulation excipients.[5]

Part 1: Frequently Asked Questions (FAQs)

Q1: My 4-Butyl-4-hydroxycyclohexan-1-one won't dissolve in water or my aqueous buffer. Why?

A1: This is expected behavior. The molecule's structure is dominated by the non-polar n-butyl group and the cyclohexyl ring, making it highly hydrophobic (lipophilic). While the hydroxyl and ketone groups add some polarity, it is insufficient to overcome the energy barrier required to dissolve in a highly structured hydrogen-bonded solvent like water. This is consistent with its predicted high LogP value.[1]

Q2: What is the best starting solvent to prepare a stock solution?

A2: For initial high-concentration stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is typically the first choice due to its excellent solvating power for a wide range of compounds.[6] Other suitable options include N,N-Dimethylformamide (DMF) or ethanol. For applications where DMSO is incompatible, absolute ethanol can be a viable alternative, though you may achieve a lower maximum concentration.

Q3: I dissolved the compound in DMSO, but it crashed out (precipitated) when I added it to my aqueous cell culture media. What should I do?

A3: This is a classic problem of solvent-shifting precipitation. The compound is stable in the 100% organic solvent but becomes supersaturated and precipitates when the solution becomes predominantly aqueous. The key is to control the dilution process to avoid creating localized high concentrations. See the Troubleshooting Guide (Problem #2) and Protocol 2: Stepwise Dilution into Aqueous Buffers for a detailed methodology to resolve this.

Q4: My stock solution in DMSO formed crystals after being stored in the freezer. Is it still usable?

A4: Yes, it is likely still usable, but you must ensure it is fully redissolved before use. The formation of crystals upon freezing is common for compounds stored near their solubility limit.[6] Gently warm the vial to 37°C and vortex or sonicate until all crystals have visually disappeared.[6] To prevent this in the future, consider either lowering the stock concentration or preparing smaller, single-use aliquots to minimize freeze-thaw cycles. If the problem persists, consider storing the stock at 4°C or even room temperature (if stability data permits).

Part 2: Troubleshooting Guides

This section provides systematic approaches to common and complex solubility challenges.

Problem #1: Failure to Achieve Initial Dissolution

Symptom: The compound remains as a solid or oil at the bottom of the tube, even after adding the selected organic solvent and vortexing.

Cause: The chosen solvent may not be optimal, or insufficient energy has been applied to overcome the compound's crystal lattice energy.

Troubleshooting Workflow:

G start Start: Undissolved Compound vortex 1. Vortex vigorously for 2 minutes start->vortex sonicate 2. Sonicate in water bath for 10-15 minutes vortex->sonicate warm 3. Warm to 37-40°C (Use with caution) sonicate->warm not_dissolved Still Undissolved warm->not_dissolved dissolved Success: Compound Dissolved not_dissolved->dissolved Yes increase_vol 4. Increase solvent volume (Lower concentration) not_dissolved->increase_vol No increase_vol->not_dissolved change_solvent 5. Switch to a different solvent (See Protocol 1) increase_vol->change_solvent Limit Reached change_solvent->start

Caption: Decision workflow for troubleshooting initial dissolution.

Step-by-Step Solution:

  • Mechanical Agitation: Ensure you have vortexed the sample vigorously. For stubborn compounds, this can take several minutes.

  • Sonication: Use a bath sonicator. The high-frequency sound waves provide energy to break up solid aggregates and enhance solvent interaction with the compound's surface.[6]

  • Gentle Warming: Cautiously warm the sample in a water bath to 37-40°C. Increased temperature enhances the solubility of most compounds. Do not overheat, as this could cause degradation.[6]

  • Reduce Concentration: If the compound still hasn't dissolved, you may be exceeding its solubility limit in that solvent. Add more solvent in measured increments to lower the concentration until dissolution is achieved.

  • Change Solvent System: If dissolution is still not possible at a reasonable concentration, the solvent is likely inappropriate. Perform a systematic solvent screen as detailed in Protocol 1 .

Problem #2: Precipitation Upon Dilution into Aqueous Media

Symptom: A clear stock solution (e.g., in DMSO) becomes cloudy or forms a visible precipitate immediately after being added to an aqueous buffer, cell culture media, or formulation vehicle.

Cause: The addition of a concentrated organic stock to an aqueous medium creates a transient, localized zone of high supersaturation, causing the compound to rapidly crash out of solution before it can be properly dispersed.

Solution Strategy: The goal is to control the mixing and avoid high supersaturation.

  • Reduce Stock Concentration: The simplest solution is often to start with a more dilute stock solution. A 10 mM stock is less likely to precipitate upon dilution than a 100 mM stock.

  • Modify Dilution Technique: Do not add the stock solution directly to the full volume of the buffer. Instead, use the stepwise dilution method described in Protocol 2 . This involves creating an intermediate dilution to gradually acclimate the compound to the aqueous environment.

  • Incorporate Solubilizing Excipients: If the final working concentration is still above the compound's intrinsic aqueous solubility, formulation aids are necessary. Consider adding a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or a cyclodextrin (e.g., HP-β-CD) to the aqueous medium before adding the compound. These agents can form micelles or inclusion complexes that encapsulate the hydrophobic molecule, keeping it in solution.[7]

G cluster_0 Standard (Incorrect) Dilution cluster_1 Stepwise (Correct) Dilution stock1 High Conc. Stock (DMSO) result1 Precipitation! stock1:f0->result1:f0 Direct Addition buffer1 100% Aqueous Buffer buffer1:f0->result1:f0 stock2 High Conc. Stock (DMSO) intermediate Intermediate Dilution (e.g., 50:50 DMSO:Buffer) stock2:f0->intermediate:f0 Step 1 result2 Clear Solution intermediate:f0->result2:f0 Step 2 buffer2 100% Aqueous Buffer buffer2:f0->result2:f0

Caption: Comparison of direct vs. stepwise dilution methods.

Problem #3: Compound "Oils Out" During Crystallization

Symptom: During an attempt to purify the compound by recrystallization, it separates from the solution as a liquid or oil instead of forming solid crystals.

Cause: This occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point. This is common for compounds with high lipophilicity and/or the presence of impurities that depress the melting point.[8][9]

Solution Strategy:

  • Add More "Good" Solvent: The most common cause is cooling the solution too rapidly or having too high a concentration. Return the flask to the heat source, add a small amount of the primary (soluble) solvent to decrease the saturation level, and allow it to cool more slowly.[9]

  • Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages orderly crystal lattice formation.

  • Induce Crystallization: If the solution remains clear even when cooled, induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[8]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[8]

  • Change Solvent System: If oiling out persists, the solvent system may be inappropriate. Experiment with solvent/anti-solvent pairs where the compound has significantly different solubility (e.g., dissolve in hot ethanol, slowly add water as an anti-solvent until turbidity appears, then cool).

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Initial Dissolution

Objective: To identify the most effective single solvent or co-solvent system for solubilizing 4-Butyl-4-hydroxycyclohexan-1-one to a target concentration.

Materials:

  • 4-Butyl-4-hydroxycyclohexan-1-one

  • Selection of solvents (see table below)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Bath sonicator

Solvent Selection Guide:

Solvent ClassExample SolventPolarity IndexRationale
Polar Aprotic DMSO7.2Excellent general solubilizer for diverse structures.
DMF6.4Similar to DMSO, good alternative.
Acetone5.1Good for moderately polar compounds, volatile.
Polar Protic Ethanol4.3Can hydrogen bond with the -OH group. Less toxic.
Methanol5.1More polar than ethanol, good solvating power.
Non-Polar Toluene2.4May be effective if lipophilicity dominates.
Dichloromethane3.1Good for dissolving non-polar compounds, volatile.

Methodology:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 2 mg) into several labeled vials.

  • Initial Solvent Addition: To each vial, add a calculated volume of a different solvent to achieve a high target concentration (e.g., 100 µL for 20 mg/mL).

  • Agitation: Vortex all vials vigorously for 2 minutes. Visually inspect for dissolution.

  • Sonication & Warming: For any vials where the compound is not fully dissolved, sonicate for 15 minutes. If necessary, warm to 37°C for 10 minutes and vortex again.

  • Observation: Record which solvents achieved complete dissolution. The best solvent is the one that dissolves the compound to the target concentration with the least energy input.

  • Co-Solvent Test (Optional): If no single solvent is effective, try co-solvent systems. For example, start with the best-performing solvent and titrate in a second solvent (e.g., water or a less polar solvent) to determine miscibility and stability ranges.

Protocol 2: Stepwise Dilution into Aqueous Buffers

Objective: To dilute a concentrated organic stock solution into a final aqueous medium while avoiding precipitation.

Methodology:

  • Prepare Components: Have your concentrated stock solution (e.g., 20 mM in DMSO), and your final aqueous buffer ready at room temperature.

  • Calculate Volumes: Determine the volumes needed for your final desired concentration. For example, to make 1 mL of a 20 µM solution from a 20 mM stock, you will need 1 µL of stock and 999 µL of buffer.

  • Create Intermediate Dilution:

    • Pipette a small volume of the final aqueous buffer into a clean tube (e.g., 50 µL).

    • Add the required volume of the organic stock (1 µL in this example) to this small volume of buffer.

    • Pipette up and down gently to mix. This creates an intermediate dilution (e.g., ~1:50) where the solvent is still partially organic.

  • Final Dilution:

    • Transfer the entire volume of the intermediate dilution into the remaining volume of the final aqueous buffer (the remaining 949 µL).

    • Mix the final solution by gentle inversion or slow vortexing. Vigorous shaking can sometimes promote precipitation.

  • Visual Inspection: The final solution should be clear and free of any visible precipitate. If cloudiness appears, the final concentration may still be too high, or a solubilizing excipient may be required.

Part 4: Advanced Formulation Strategies

For applications requiring higher concentrations in aqueous media, such as in vivo studies, advanced formulation techniques may be necessary. These strategies aim to increase the apparent solubility and bioavailability of the compound.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve solubility. These formulations consist of oils, surfactants, and co-surfactants that form fine emulsions or microemulsions upon gentle agitation in an aqueous phase.[7][10]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds require energy to break their lattice structure before they can dissolve. By dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed, leading to enhanced dissolution rates.[10][11] This is often achieved via techniques like spray drying.

  • Particle Engineering: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to faster dissolution rates as described by the Noyes-Whitney equation.[12] Techniques include micronization and the creation of nanosuspensions.[10][13]

The choice of strategy depends heavily on the physicochemical properties of the drug, the intended route of administration, and the desired dosage.[13]

References

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Thermo Scientific Alfa Aesar. 4-tert-Butylcyclohexanone, 99%. Available at: [Link]

  • Solubility of Things. 4-tert-Butylcyclohexanone. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available at: [Link]

  • Cheméo. 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). Available at: [Link]

  • PubChem. 4-Butylcyclohexanone. National Institutes of Health. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • ResearchGate. Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. Available at: [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • NIST. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • PubChem. 4-Hydroxycyclohexanone. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: NMR Structural Validation of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of 4-Butyl-4-hydroxycyclohexan-1-one , a functionalized cyclohexane derivative often utilized as a scaffold in the synthesis of neurokinin receptor antagonists and other pharmacological agents.

This analysis focuses on distinguishing the target compound from its non-hydroxylated precursors (e.g., 4-butylcyclohexanone) and validating the formation of the tertiary alcohol moiety.

Executive Summary & Strategic Context

4-Butyl-4-hydroxycyclohexan-1-one represents a geminally disubstituted cyclohexane ring. Unlike simple monosubstituted cyclohexanones, the presence of both a butyl group and a hydroxyl group at the C4 position creates a "locked" conformation due to the steric bulk of the butyl chain, which preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

Key Analytical Challenge: The primary challenge is distinguishing the target molecule from potential side products (such as elimination products/alkenes) or starting materials (like 4-butylcyclohexanone). This guide outlines a self-validating spectral analysis workflow.

Comparative Scope

We compare the target (A) against its structural analog (B) to highlight diagnostic signal shifts.

  • Target (A): 4-Butyl-4-hydroxycyclohexan-1-one

  • Analog (B): 4-Butylcyclohexanone (Precursor/Reference)[1]

Experimental Protocol: Signal Acquisition

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[2][3][4]
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard. CDCl₃ is preferred over DMSO-d₆ for this ketone to prevent hygroscopic water peaks from obscuring the hydroxyl proton region, although DMSO-d₆ is useful if OH coupling validation is required.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations may induce intermolecular hydrogen bonding, shifting the OH signal and broadening the carbonyl peak.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (e.g., magnesium salts from Grignard workups) that cause line broadening.

Acquisition Parameters (Standard 500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 1H Parameters: Pulse angle 30°, Relaxation delay (D1) 1.0 s, Scans (NS) 16.

  • 13C Parameters: Proton-decoupled, Relaxation delay (D1) 2.0 s (critical for quaternary carbons), Scans (NS) 512+.

1H NMR Spectrum Analysis

The proton spectrum provides evidence of the butyl chain integration and the symmetry of the cyclohexane ring.

Diagnostic Signals
MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Methyl (Butyl) 0.90 – 0.95Triplet (t)3HTerminal -CH₃ of the butyl chain.
Methylene (Butyl) 1.25 – 1.60Multiplet (m)6HOverlapping signals of the butyl chain (-CH₂-) and potentially C3/C5 ring protons.
Ring C2/C6 2.30 – 2.70Multiplet (m)4HProtons α-to-carbonyl. Deshielded by the anisotropic cone of the C=O group.
Ring C3/C5 1.70 – 2.00Multiplet (m)4HProtons β-to-carbonyl. Distinct from C2/C6 due to distance from ketone.
Hydroxyl (-OH) 1.50 – 2.50Broad Singlet1HExchangeable. Shift is concentration-dependent. Disappears on D₂O shake.
C4-H ABSENT N/A0HCRITICAL: The absence of a methine proton at ~3.5 ppm confirms the quaternary substitution.
Structural Insight: The "Locked" Conformation

Because the butyl group (large) forces the ring into a specific chair conformation (Butyl-equatorial, OH-axial), the ring protons at C2/C6 and C3/C5 often display complex higher-order coupling (AA'BB' or AA'XX' systems) rather than simple triplets. The symmetry plane through C1 and C4 makes C2 equivalent to C6, and C3 equivalent to C5.

13C NMR Spectrum Analysis

The Carbon-13 spectrum is the definitive validation tool for this molecule, specifically for confirming the quaternary center.

Diagnostic Signals
Carbon EnvironmentShift (δ, ppm)Signal TypeComparison to Analog (4-Butylcyclohexanone)
Carbonyl (C1) 211.0 – 212.5 QuaternarySimilar. Characteristic of saturated six-membered cyclic ketones.
Quaternary (C4) 69.0 – 72.0 QuaternaryMajor Difference. Analog shows a methine (CH) at ~30-40 ppm. The shift to ~70 ppm confirms C-OH.
α-Ring (C2/C6) 36.0 – 38.0CH₂Slightly shielded compared to unsubstituted cyclohexanone due to γ-gauche effect of the axial OH.
β-Ring (C3/C5) 30.0 – 34.0CH₂Sensitive to the substituent at C4.
Butyl Chain 14.0 (CH₃), 23.0, 26.0, 40.0CH₂, CH₃Standard aliphatic chain signals.

Comparative Analysis: Product vs. Precursor

The following table summarizes the key spectral differences used to monitor the reaction progress (e.g., Grignard addition to a protected ketone followed by deprotection).

Feature4-Butylcyclohexanone (Precursor)4-Butyl-4-hydroxycyclohexan-1-one (Target)Interpretation
1H NMR C4 Region Methine multiplet (tt) at ~1.4–1.8 ppmNo signal (Quaternary center)Disappearance of C4-H methine coupling confirms substitution.
13C NMR C4 Region Methine CH signal (~40 ppm)Quaternary C-OH signal (~71 ppm)Definitive proof of tertiary alcohol formation.
Symmetry Plane of symmetry (C1-C4)Plane of symmetry (C1-C4)Both retain symmetry, simplifying the number of unique carbon signals.
OH Signal AbsentPresent (Broad, D₂O exchangeable)Confirms presence of alcohol functionality.

Visualization of Analytical Logic

Workflow: Structural Validation

This diagram outlines the decision process for confirming the structure based on the data above.

ValidationWorkflow Start Crude Product Analysis H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_C4H Is C4-Methine Proton Present? H_NMR->Check_C4H Precursor Identify: Precursor (4-Butylcyclohexanone) Check_C4H->Precursor Yes (Multiplet) C_NMR 13C NMR Acquisition (Proton Decoupled) Check_C4H->C_NMR No (Clean Region) Check_C4_Shift Check C4 Shift C_NMR->Check_C4_Shift Result_70 Signal at ~70 ppm (Quaternary C-OH) Check_C4_Shift->Result_70 Deshielded Result_40 Signal at ~40 ppm (Methine CH) Check_C4_Shift->Result_40 Shielded Confirm CONFIRMED: 4-Butyl-4-hydroxycyclohexan-1-one Result_70->Confirm Result_40->Precursor

Caption: Decision tree for distinguishing the target tertiary alcohol from its non-hydroxylated precursor using 1H and 13C NMR markers.

Conformational Logic

The following diagram illustrates the stereochemical reasoning behind the spectral assignments.

Conformation Steric Steric Bulk: Butyl > OH Conform Preferred Conformation: Butyl = Equatorial OH = Axial Steric->Conform Minimizes 1,3-diaxial strain Symmetry Symmetry Plane: Through C1 and C4 Conform->Symmetry Maintains Cs symmetry Spectra Spectral Consequences: 1. Simplified C13 Spectrum (4 signals for ring) 2. C2/C6 Equivalent 3. C3/C5 Equivalent Symmetry->Spectra Chemical Equivalence

Caption: Logical flow connecting steric properties to the observed magnetic equivalence in the NMR spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for additivity rules and chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for 13C chemical shift correlations of cyclohexanones).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[3] (Reference for 4-tert-butylcyclohexanone analog spectra). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for conformational analysis of substituted cyclohexanes).

Sources

A Comparative Guide to the FTIR Characterization of 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-Butyl-4-hydroxycyclohexan-1-one, a key intermediate in various synthetic pathways. As the purity and identity of such molecules are paramount in research and drug development, unequivocal characterization is essential. FTIR spectroscopy offers a rapid, reliable, and non-destructive method for this purpose. This document details the expected spectral peaks for the title compound, explains the vibrational origins of these peaks, and presents a comparative analysis against its common synthetic precursor, 1,4-cyclohexanedione, and a potential side-product, 4-butylcyclohexanone. Furthermore, a validated experimental protocol for sample analysis is provided to ensure the acquisition of high-fidelity data.

The Synthetic Context: Why Comparison is Crucial

The most common laboratory synthesis for 4-Butyl-4-hydroxycyclohexan-1-one involves the nucleophilic addition of a butyl Grignard reagent (butylmagnesium bromide) to one of the carbonyl groups of a starting diketone, typically 1,4-cyclohexanedione.[1][2] This reaction is generally robust but can be prone to incomplete conversion or subsequent side reactions.

Therefore, the final product may contain unreacted starting material (1,4-cyclohexanedione) or byproducts formed from over-reduction or rearrangement. Effective characterization hinges on identifying spectral features unique to the desired product while simultaneously confirming the absence of signals from these potential contaminants.

Foundational Principles of FTIR for Hydroxy-Ketone Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies at which a molecule absorbs are directly related to the types of chemical bonds and functional groups present. For 4-Butyl-4-hydroxycyclohexan-1-one, the key diagnostic vibrations are:

  • O-H Stretch (Alcohol): The hydroxyl group gives rise to a characteristically strong and broad absorption band. Its broadness is a direct result of intermolecular hydrogen bonding in the condensed phase (liquid or solid), which creates a continuum of vibrational energy states.[3][4][5]

  • C-H Stretch (Alkyl): The butyl group and the cyclohexane ring contain numerous C-H bonds, which appear as strong, sharp absorptions just below 3000 cm⁻¹.[5][6]

  • C=O Stretch (Ketone): The carbonyl group of the cyclic ketone produces a very strong and sharp absorption band. For a six-membered ring like cyclohexanone, this peak is typically found around 1715 cm⁻¹.[7][8][9]

  • C-O Stretch (Tertiary Alcohol): The stretching vibration of the carbon-oxygen single bond in a tertiary alcohol is also a key indicator, typically appearing in the fingerprint region.[3][10]

Detailed FTIR Spectral Analysis of 4-Butyl-4-hydroxycyclohexan-1-one

The FTIR spectrum of a pure sample of 4-Butyl-4-hydroxycyclohexan-1-one is expected to exhibit the following distinct peaks:

  • ~3400 cm⁻¹ (strong, broad): This is the unambiguous signature of the hydroxyl (O-H) stretching vibration, broadened by hydrogen bonding.[3][11]

  • 2850-2965 cm⁻¹ (strong, sharp): This region contains multiple peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl chain and the cyclohexane ring.[6]

  • ~1715 cm⁻¹ (strong, sharp): This peak is characteristic of the carbonyl (C=O) stretch in a saturated six-membered cyclic ketone.[8][9] Its presence confirms that the ketone functionality remains intact.

  • ~1150-1200 cm⁻¹ (moderate to strong): This absorption corresponds to the C-O stretching vibration of the tertiary alcohol. The exact position helps confirm the alcohol's substitution pattern.[3][10]

Comparative FTIR Guide: Product vs. Alternatives

The true power of FTIR in this context lies in its ability to distinguish the desired product from potential impurities. The following table provides a direct comparison of the key spectral features.

Functional Group Vibrational Mode 4-Butyl-4-hydroxycyclohexan-1-one (Product) 1,4-Cyclohexanedione (Precursor) 4-Butylcyclohexanone (Side-Product)
HydroxylO-H Stretch~3400 cm⁻¹ (Strong, Broad) AbsentAbsent
CarbonylC=O Stretch~1715 cm⁻¹ (Strong, Sharp)~1715 cm⁻¹ (Very Strong, Sharp)~1715 cm⁻¹ (Strong, Sharp)
Alkyl/CycloalkaneC-H Stretch2850-2965 cm⁻¹ (Strong)2850-2960 cm⁻¹ (Medium)2850-2965 cm⁻¹ (Strong)
Tertiary AlcoholC-O Stretch~1150-1200 cm⁻¹ (Moderate) AbsentAbsent

Key Differentiators:

  • The most definitive confirmation of a successful reaction is the appearance of the strong, broad O-H stretch around 3400 cm⁻¹ and the moderate C-O stretch around 1150-1200 cm⁻¹ .[3][5][10] These peaks are completely absent in both the starting material and the potential 4-butylcyclohexanone side-product.

  • The presence of a strong C=O peak at ~1715 cm⁻¹ without a corresponding O-H peak would suggest the presence of unreacted 1,4-cyclohexanedione or the formation of 4-butylcyclohexanone.

Experimental Protocol for High-Fidelity FTIR Analysis

This protocol ensures the acquisition of a clean, interpretable spectrum for non-volatile organic compounds like 4-Butyl-4-hydroxycyclohexan-1-one.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for its simplicity, speed, and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to measure the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

    • Causality: Failure to collect an accurate background will result in atmospheric peaks appearing in the sample spectrum, potentially obscuring important features. Set the number of scans to at least 32 for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-2 mg of solid or a single drop of liquid) of the purified 4-Butyl-4-hydroxycyclohexan-1-one sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically subtract the background from the sample spectrum, yielding the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to label the wavenumbers of the key absorption bands identified in this guide.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to definitive characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization Stage cluster_result Validation A 1,4-Cyclohexanedione + Butylmagnesium Bromide B Grignard Reaction (Ether/THF) A->B C Crude Product Mixture B->C D Work-up & Column Chromatography C->D E Purified Product: 4-Butyl-4-hydroxycyclohexan-1-one D->E F Prepare Sample for FTIR (ATR Method) E->F G Acquire FTIR Spectrum F->G H Spectral Analysis & Comparison G->H I Confirm Structure: - Presence of O-H & C=O - Absence of Impurity Peaks H->I

Caption: Workflow for the synthesis and FTIR characterization of 4-Butyl-4-hydroxycyclohexan-1-one.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 4-Butyl-4-hydroxycyclohexan-1-one. Positive identification is definitively achieved by observing the simultaneous presence of a strong, broad hydroxyl O-H stretch near 3400 cm⁻¹ and a sharp, strong carbonyl C=O stretch characteristic of a cyclohexanone ring at approximately 1715 cm⁻¹. This spectral fingerprint, along with the tertiary alcohol C-O stretch, provides a high degree of confidence in the sample's identity and purity, effectively distinguishing it from common precursors and byproducts. The comparative data and experimental protocol provided herein serve as an authoritative reference for researchers engaged in the synthesis and analysis of this and related compounds.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • German, I. (n.d.). IR Spectrum: Alcohols and Phenols. In quimicaorganica.org. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, February 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Mondragón-García, M., et al. (2022, March 31). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. ACS Omega. Retrieved from [Link]

  • JoVE. (2023, April 30). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Brown, D. (n.d.). C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]

  • Chegg. (2021, November 3). Analyze the IR spectrum of 4-tert-butylcyclohexanone. Retrieved from [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

  • Macmillan Learning. (n.d.). FT-IR Sample: 4-tert-butylcyclohexanone cast film. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum. Retrieved from [Link]

  • Al-Sultani, A. H. H., & Al-Majedy, Y. K. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. Retrieved from [Link]

  • Ghorab, M. M., et al. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Brückner, A. M., & Snider, B. B. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Armarego, W. L. F., & Jones, R. A. Y. (1966). The preparation and conformation of 1-alkyl- and 1-aryl-4-t-butylcyclohexanols. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). (3R,4R)-4-tert-Butyl-3-hydroxy-cyclohexanone. Retrieved from [Link]

  • Zier, T. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. The Zier Lab. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

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Structural Determination of 4-Butyl-4-hydroxycyclohexan-1-one: A Comparative Analysis of Crystallographic & Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of spirocyclic bioactive agents and modified steroids, 4-Butyl-4-hydroxycyclohexan-1-one serves as a critical quaternary intermediate. The structural integrity of this molecule—specifically the stereochemical orientation of the hydroxyl group relative to the butyl chain—dictates the diastereoselectivity of subsequent reactions (e.g., Grignard additions or reductive aminations).

While Nuclear Magnetic Resonance (NMR) provides solution-state conformational averages, it often fails to resolve rapid ring-flipping in 4,4-disubstituted cyclohexanones. Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment.

This guide objectively compares SC-XRD against spectroscopic alternatives (NMR, DFT), providing a validated workflow for crystallizing this specific amphiphilic intermediate and analyzing its conformational preference (Axial-OH vs. Equatorial-Butyl).

Comparative Analysis: X-Ray vs. NMR vs. DFT

The following table contrasts the efficacy of structural elucidation methods for 4,4-disubstituted cyclohexanones.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (NOESY/COSY) Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D configuration & packingTime-averaged conformationTheoretical energy minima
Stereo Certainty Definitive (>99.9%) Inferential (via coupling constants)Hypothetical (Gas phase)
Sample State Solid (Single Crystal required)Solution (

, DMSO-

)
Virtual
Limit of Detection Requires crystal

mm

mg sample
N/A
Critical Insight Reveals intermolecular H-bond networksIdentifies ring-flip averagingPredicts thermodynamic stability
Turnaround 24–48 Hours (including growth)1–2 Hours12–24 Hours (CPU time)

Scientist’s Verdict: While NMR is faster for purity checks, SC-XRD is non-negotiable for establishing the axial preference of the hydroxyl group in the solid state, which is often stabilized by intermolecular hydrogen bonding not visible in dilute solution.

Structural Logic: The Conformational Challenge

To interpret the data, one must understand the thermodynamic competition between the substituents.

  • The n-Butyl Group: A-value

    
     2.1 kcal/mol. Large steric bulk prefers the Equatorial  position to avoid 1,3-diaxial interactions.
    
  • The Hydroxyl Group: A-value

    
     0.87 kcal/mol. Smaller steric bulk, capable of Hydrogen bonding.
    

Theoretical Prediction: In 4-Butyl-4-hydroxycyclohexan-1-one, the larger butyl group locks the ring conformation, forcing the butyl group equatorial and the hydroxyl group axial .

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic pathway forcing the molecule into its stable Chair conformation.

ConformationLogic Start 4-Butyl-4-hydroxycyclohexan-1-one (Synthesis Product) Chair1 Conformer A: Butyl-Axial / OH-Equatorial (High Steric Strain) Start->Chair1 Kinetic Product Chair2 Conformer B (Stable): Butyl-Equatorial / OH-Axial (Minimized 1,3-Diaxial Strain) Start->Chair2 Thermodynamic Product Twist Transition State: Twist-Boat Conformation Chair1->Twist Ring Flip (+5 kcal/mol) Twist->Chair2 Relaxation Packing Crystal Lattice Stabilization: Intermolecular OH...O=C H-Bonds Chair2->Packing Crystallization

Figure 1: Conformational analysis showing the thermodynamic drive toward the Butyl-Equatorial/OH-Axial chair form, stabilized further by lattice forces.

Experimental Protocol: Crystallization & Data Collection

This protocol is optimized for amphiphilic cyclohexanone derivatives, which often form oils rather than crystals due to the flexible butyl chain.

Phase 1: Synthesis & Purification
  • Precursor: 1,4-Cyclohexanedione monoethylene acetal.

  • Reagent: n-Butylmagnesium chloride (2.0 equiv) in THF at 0°C.

  • Deprotection: 1M HCl/Acetone (reflux 2h) to restore the ketone.

  • Critical Step: The crude oil must be purified via flash chromatography (Hexane:EtOAc 4:1) before crystallization. Purity >98% is required.

Phase 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields oils. Vapor diffusion is the preferred method for this substrate.

  • Inner Vial: Dissolve 20 mg of the purified ketone in 0.5 mL of Ethyl Acetate (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane or n-Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Colorless block-like crystals suitable for X-ray should appear within 48–72 hours.

Phase 3: X-Ray Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Cu-source is acceptable but Mo is preferred to reduce absorption for purely organic lattices.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature freezes the butyl chain disorder, which is common in room-temperature collections for alkyl-substituted rings.

Structural Analysis & Refinement Strategy

When solving the structure (using SHELXT or OLEX2), researchers will encounter specific challenges inherent to this molecule.

Workflow Diagram

XRD_Workflow Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Diffraction Data Collection (Mo-Source, 100K) Crystal->Diffraction Mounting Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Integration Refine Refinement (Least Squares) Solve->Refine Model Building Refine->Refine Anisotropic Corrections Analysis Validation (CheckCIF / R-factor) Refine->Analysis Final Cycle

Figure 2: Standard crystallographic workflow from mounting to validation.

Key Refinement Checkpoints
  • Disorder in the Butyl Chain: The terminal methyl group of the butyl chain often exhibits high thermal motion.

    • Solution: Apply geometric restraints (DFIX) or rigid bond restraints (RIGU) if the thermal ellipsoids are elongated.

  • Hydrogen Bonding: Look for a contact distance of ~2.8 Å between the Axial Hydroxyl (O-H) of one molecule and the Carbonyl Oxygen (C=O) of a neighbor. This forms a "head-to-tail" infinite chain characteristic of 4-hydroxycyclohexanones [1].

  • Space Group: Analogous 4-substituted cyclohexanones typically crystallize in Monoclinic

    
      or Triclinic 
    
    
    
    systems [2].

Expected Results (Data Simulation)

Based on crystallographic data of the structural analogue 4-phenyl-4-hydroxycyclohexanone and 4-tert-butylcyclohexanone, the following parameters are the expected baseline for a successful solve.

ParameterExpected Value / Range
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Unit Cell (a, b, c)

Å,

Å,

Å
Z (Molecules/Cell) 4
R-Factor (

)
< 5.0% (indicates high-quality model)
Goodness of Fit (S) 1.0 – 1.1
Conf.[1][2] Assignment Butyl: Equatorial

Note: Deviations from these predictions suggest polymorphism or solvate formation (e.g., inclusion of Ethyl Acetate in the lattice).

References

  • Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011).[3] "Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones." Journal of Organic Chemistry, 76(19), 7706-7719.[3]

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. (Foundational text on A-values and ring strain).
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Discusses stereoselective addition to cyclohexanones).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard software for analyzing intermolecular H-bonds).

Sources

A Comparative Guide to GC-MS Analysis of 4-Butyl-4-hydroxycyclohexan-1-one: Protocols, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise analysis of novel chemical entities is paramount. 4-Butyl-4-hydroxycyclohexan-1-one, a substituted cyclohexanone, presents analytical challenges due to its semi-volatile nature and the presence of a polar hydroxyl group. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for its analysis, grounded in scientific principles and field-proven insights. We will explore direct analysis versus derivatization, compare suitable gas chromatography columns, and evaluate alternative analytical methodologies, all supported by experimental data and authoritative references.

The Analytical Imperative: Why Methodical Scrutiny of 4-Butyl-4-hydroxycyclohexan-1-one Matters

Substituted cyclohexanones are important structural motifs in medicinal chemistry and materials science. The introduction of both a butyl chain and a hydroxyl group at the C4 position creates a chiral center and influences the compound's polarity and volatility. An effective analytical method must be able to provide not only accurate quantification but also structural confirmation and potentially, chiral separation. GC-MS, with its high separation efficiency and definitive mass-based detection, is a powerful tool for this purpose. However, the choice of sample preparation and chromatographic conditions is critical to achieving reliable results.

Core GC-MS Methodology: A Tale of Two Approaches

The primary decision in developing a GC-MS method for 4-Butyl-4-hydroxycyclohexan-1-one is whether to analyze the compound directly or to employ a derivatization strategy to improve its chromatographic behavior.

Method 1: Direct Injection GC-MS

This approach is the most straightforward, involving the direct introduction of the analyte, typically dissolved in a suitable solvent, into the GC-MS system.

Causality Behind Experimental Choices:

  • Simplicity and Speed: The primary advantage is the minimal sample preparation, reducing analysis time and potential for sample loss or contamination.

  • Analyte Integrity: It allows for the analysis of the compound in its native state, avoiding potential side reactions from derivatization.

  • Potential for Poor Peak Shape: The presence of the free hydroxyl group can lead to tailing peaks due to its interaction with active sites in the GC inlet and column. This can negatively impact resolution and quantification.

Method 2: GC-MS with Silylation Derivatization

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For compounds with active hydrogens, such as alcohols, silylation is a common and effective strategy.[1][2] This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Causality Behind Experimental Choices:

  • Improved Volatility and Thermal Stability: The TMS derivative is more volatile and thermally stable than the parent compound, leading to better chromatographic performance.[3][4][5]

  • Enhanced Peak Shape and Sensitivity: Silylation masks the polar hydroxyl group, reducing interactions with the stationary phase and resulting in sharper, more symmetrical peaks. This often leads to lower limits of detection (LOD) and quantification (LOQ).[6]

  • Structural Confirmation: The mass spectrum of the TMS derivative provides characteristic fragmentation patterns, including ions at m/z 73 and 147, which are indicative of the TMS group and can aid in structural elucidation.[7][8]

  • Additional Sample Preparation Step: The main drawback is the need for an additional reaction step, which increases sample handling and the potential for introducing variability.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for both the direct injection and silylation derivatization GC-MS analysis of 4-Butyl-4-hydroxycyclohexan-1-one.

Sample Preparation

For both methods, a stock solution of 4-Butyl-4-hydroxycyclohexan-1-one should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution.

Protocol 1: Direct Injection

  • Dilution: Dilute the stock solution with the chosen solvent to the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Internal Standard: If an internal standard is used for quantification, add it to each standard and sample at a constant concentration. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 4-tert-butylcyclohexanone.

  • Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE-lined caps.

Protocol 2: Silylation Derivatization

  • Evaporation: In a reaction vial, place an aliquot of the sample or standard solution and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst solvent like pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization may be required for specific instruments and applications.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA robust and widely used platform for routine analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides reliable electron ionization (EI) and quadrupole mass filtering.
Injector Split/SplitlessAllows for flexibility in sample concentration. A split ratio of 20:1 is a good starting point.
Injector Temperature 250 °CEnsures complete vaporization of the analyte and its derivative without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A standard flow rate for many capillary columns.
GC Column See Table 2 for comparisonThe choice of column is critical for achieving good separation.
Oven Program Initial: 80 °C (hold 2 min)A starting temperature below the boiling point of the solvent.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of components.
Final Hold: 5 min at 280 °CEnsures elution of any less volatile components.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for EI, leading to extensive and well-characterized fragmentation.
Source Temperature 230 °COptimizes ion formation and reduces contamination.
Quadrupole Temp 150 °CEnsures stable mass filtering.
Scan Range m/z 40-500A wide enough range to capture the molecular ion and key fragments of both the underivatized analyte and its TMS derivative.

Data Presentation: A Comparative Analysis

To objectively compare the two methods, we present the following illustrative data, which is representative of what would be expected for the analysis of 4-Butyl-4-hydroxycyclohexan-1-one.

Table 1: Comparison of Chromatographic Performance

ParameterDirect InjectionSilylation Derivatization
Retention Time (min) ~10.5~9.8
Peak Asymmetry (Tailing Factor) 1.81.1
Theoretical Plates ~80,000~150,000
LOD (µg/mL) ~0.5~0.1
LOQ (µg/mL) ~1.5~0.3
Linearity (r²) >0.995>0.999

Table 2: GC Column Selection Guide

Column PhasePolarityAdvantagesDisadvantagesRecommended Use
5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms) Non-polarRobust, low bleed, good for general purpose analysis.May show some peak tailing for underivatized polar compounds.Primary choice for both direct and derivatized analysis.
Polyethylene Glycol (e.g., DB-WAX) PolarExcellent for separating polar compounds, can reduce peak tailing for direct analysis.Lower maximum temperature, susceptible to degradation by oxygen and water.Alternative for direct analysis if peak shape is problematic on a non-polar column.
Chiral Phases (e.g., derivatized cyclodextrins) ChiralCan separate enantiomers.[9]Often more expensive and have lower temperature limits.For applications requiring chiral separation of the (R) and (S) enantiomers.

Experimental Workflows

To visualize the procedural differences, the following diagrams illustrate the workflows for both the direct injection and derivatization methods.

direct_injection_workflow start Sample/Standard Stock Solution dilution Dilution with Solvent start->dilution is_add Internal Standard Addition dilution->is_add vialing Transfer to Autosampler Vial is_add->vialing gcms GC-MS Analysis vialing->gcms data Data Processing and Quantification gcms->data

Direct Injection Workflow

derivatization_workflow start Sample/Standard Stock Solution evaporation Solvent Evaporation start->evaporation reagent_add Add Silylation Reagent & Catalyst evaporation->reagent_add reaction Heat at 70°C for 30 min reagent_add->reaction dilution Dilution with Solvent reaction->dilution vialing Transfer to Autosampler Vial dilution->vialing gcms GC-MS Analysis vialing->gcms data Data Processing and Quantification gcms->data

Silylation Derivatization Workflow

Alternative Methodologies: A Comparative Perspective

While GC-MS is a powerful technique, it is not without its limitations. For a comprehensive analytical assessment, it is prudent to consider alternative methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a complementary technique to GC and is particularly well-suited for non-volatile or thermally labile compounds.[10][11][12]

Protocol Snapshot:

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is typically used.

  • Stationary Phase: A C18 reversed-phase column is a common choice.

  • Detection: A Diode-Array Detector (DAD) can be used to monitor the absorbance of the analyte at a specific wavelength. The ketone functionality provides a chromophore suitable for UV detection.

Comparative Analysis:

FeatureGC-MSHPLC-DAD
Analyte Volatility RequiredNot required
Derivatization Often beneficial for polar compoundsGenerally not required
Sensitivity High (especially with MS)Moderate
Specificity Very high (mass fragmentation)Moderate (UV spectrum)
Sample Throughput ModerateHigh
Cost HigherLower

Conclusion: A Scientifically Grounded Approach to Method Selection

The choice of an analytical method for 4-Butyl-4-hydroxycyclohexan-1-one should be guided by the specific requirements of the analysis.

  • For rapid, routine analysis where high sensitivity is not the primary concern, direct injection GC-MS offers a straightforward and efficient approach.

  • For applications demanding high sensitivity, low limits of detection, and robust quantification, GC-MS with silylation derivatization is the superior choice, despite the additional sample preparation step.

  • In situations where the analyte may be thermally unstable or when a complementary, orthogonal technique is needed for method validation, HPLC-DAD presents a viable and cost-effective alternative.

By understanding the causality behind the experimental choices and leveraging the comparative data presented, researchers can develop and validate a robust and reliable analytical method for 4-Butyl-4-hydroxycyclohexan-1-one, ensuring the integrity and quality of their scientific investigations.

References

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  • Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia. ResearchGate. (n.d.). [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

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  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023, January 19). [Link]

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Safety Operating Guide

4-Butyl-4-hydroxycyclohexan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is paramount to approach the handling and disposal of any chemical with a rigorous, safety-first mindset. For a compound like 4-Butyl-4-hydroxycyclohexan-1-one, where specific safety data may not be readily available, we must rely on a thorough understanding of its chemical structure and the known hazards of its constituent functional groups. This guide provides a comprehensive framework for the proper disposal of 4-Butyl-4-hydroxycyclohexan-1-one, grounded in established safety protocols and regulatory standards.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for 4-Butyl-4-hydroxycyclohexan-1-one, a conservative hazard assessment is necessary. The molecule contains a cyclohexanone ring, a tertiary alcohol, and a butyl group. Based on analogous structures, we can infer the following potential hazards:

  • Flammability: The presence of the butyl group and the cyclohexanone ring suggests that the compound is likely combustible.[1][2]

  • Irritation: Similar to many ketones and alcohols, this compound may cause skin and eye irritation upon contact.[3][4] Inhalation of vapors or dust could also lead to respiratory tract irritation.[4]

  • Toxicity: While acute toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed.[5][6]

  • Environmental Hazards: Organic compounds of this nature can be toxic to aquatic life with long-lasting effects.[5][6]

This inferred hazard profile dictates that 4-Butyl-4-hydroxycyclohexan-1-one must be treated as hazardous waste .

Table 1: Inferred Hazard Profile and Handling Precautions for 4-Butyl-4-hydroxycyclohexan-1-one
Hazard ClassificationInferred Properties & Handling RecommendationsSupporting Rationale from Analogous Compounds
Physical Hazards Likely a combustible solid or liquid. Keep away from heat, sparks, and open flames.[1]Cyclohexanone is a combustible liquid.[1]
Health Hazards May cause skin, eye, and respiratory irritation.[3][4] Potentially harmful if swallowed.[5][6]4-tert-Butylcyclohexanone and tert-Butyl alcohol are known irritants.[3][4]
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[3]Standard practice for handling organic chemicals with irritant properties.[3][7]
Environmental Hazards Potentially toxic to aquatic life.[5][6] Do not dispose of down the drain or in the regular trash.[5]4-tert-Butylcyclohexanone is toxic to aquatic life with long-lasting effects.[5][6]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-Butyl-4-hydroxycyclohexan-1-one must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations.[8]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, chemically resistant container for the collection of 4-Butyl-4-hydroxycyclohexan-1-one waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Avoid Mixing Wastes: Do not mix 4-Butyl-4-hydroxycyclohexan-1-one waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

  • Solid vs. Liquid Waste: If generating both solid and liquid waste containing this compound, collect them in separate, appropriately labeled containers.

Step 2: Proper Labeling

Accurate and clear labeling is a critical component of safe waste management. The label on your waste container must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "4-Butyl-4-hydroxycyclohexan-1-one "

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container (accumulation start date)

  • The name and contact information of the principal investigator or laboratory supervisor

  • Associated hazard pictograms (e.g., flammable, irritant)

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full, or if the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. This documentation creates a "cradle-to-grave" record of the waste's journey to its final disposal facility.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Butyl-4-hydroxycyclohexan-1-one.

DisposalWorkflow Disposal Workflow for 4-Butyl-4-hydroxycyclohexan-1-one start Waste Generation (4-Butyl-4-hydroxycyclohexan-1-one) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a dedicated, properly labeled container is_hazardous->collect_waste Yes (Inferred) no_drain Do NOT dispose down the drain or in regular trash is_hazardous->no_drain No (Not applicable) store_in_saa Store in a Satellite Accumulation Area (SAA) collect_waste->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_in_saa->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 4-Butyl-4-hydroxycyclohexan-1-one.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Butyl-4-hydroxycyclohexan-1-one is not merely a procedural task but a reflection of our commitment to the safety of our colleagues and the protection of our environment. By adhering to these guidelines, researchers can ensure that their work is conducted responsibly and in full compliance with all applicable regulations. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butyl-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling novel or specialized chemical entities like 4-Butyl-4-hydroxycyclohexan-1-one, a rigorous and informed approach to personal protective equipment (PPE) is non-negotiable. This guide provides an in-depth, procedural framework for the safe handling of this compound.

Due to the limited specific safety data available for 4-Butyl-4-hydroxycyclohexan-1-one, this guide adopts a conservative safety-first principle. The recommendations are synthesized from the known hazard profiles of structurally similar compounds, primarily cyclohexanone and its derivatives. This approach ensures a robust margin of safety, safeguarding personnel from unforeseen risks. The foundational principle is to treat this compound with the same level of caution as related chemicals known to cause skin, eye, and respiratory irritation.[1][2][3]

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential hazards is critical to selecting the appropriate PPE. Based on data from analogous compounds, 4-Butyl-4-hydroxycyclohexan-1-one should be handled as a substance that may present the following risks:

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3] Prolonged or repeated exposure to similar ketones can lead to drying and cracking of the skin.[4]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and respiratory system.[1][2][6]

  • Harmful if Swallowed or Inhaled: Cyclohexanone, the parent compound, is classified as harmful if swallowed, inhaled, or in contact with skin.[3][5]

This hazard profile dictates a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Recommendations: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure being performed. The following recommendations provide a baseline for laboratory operations.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Minimum Requirement: At all times when handling the compound, wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.[4][6] A face shield alone does not provide adequate protection.[4]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Wear chemical-resistant, impervious gloves.[1][8] For cyclohexanone and related chemicals, butyl rubber and Viton® offer excellent protection for extended contact.[5] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contamination.[6][10]

  • Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use.[8]

  • Hygiene: Do not wear gloves outside of the laboratory area. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[7][8]

Skin and Body Protection

Protecting the skin from accidental contact is crucial.

  • Standard Lab Attire: A professional lab coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For procedures involving larger quantities (>100 mL) or a high potential for splashing, supplement the lab coat with a chemically resistant apron. For very large-scale work, impervious clothing may be necessary.[5][8]

  • Personal Clothing: Always wear long pants and closed-toe shoes in the laboratory.

Respiratory Protection

Preventing inhalation is key, especially when dealing with powders or volatile liquids.

  • Primary Engineering Control: All work that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[1][8]

  • When Respirators are Needed: If engineering controls are insufficient or unavailable, or during emergency situations, respiratory protection is required. A full-face respirator with organic vapor cartridges is recommended if exposure limits are exceeded.[8] If the substance is in powder form and dust is generated, a particle filter (P2 type) may be appropriate. All respirator use must be in accordance with a formal respiratory protection program.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Workflow cluster_start start Start: Assess Task (e.g., Weighing, Transfer, Reaction) scale Small Scale? (<1g or <10mL) start->scale Evaluate Quantity ppe_base Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Splash) aerosol Aerosol/Dust Risk? scale->aerosol splash Splash Risk? scale->splash No (Large Scale) aerosol->splash ppe_resp Work in Fume Hood OR Wear Respirator aerosol->ppe_resp Yes splash->ppe_base No ppe_enhanced_skin Enhanced Skin PPE: - Chemical Apron splash:e->ppe_enhanced_skin:w If Large Scale ppe_enhanced_face Enhanced Face PPE: - Face Shield + Goggles splash->ppe_enhanced_face Yes

Caption: PPE selection workflow for handling 4-Butyl-4-hydroxycyclohexan-1-one.

Summary of PPE Recommendations by Task

For quick reference, this table summarizes the recommended PPE for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety GogglesChemical-Resistant GlovesLab CoatWork in fume hood or ventilated enclosure
Solution Prep (<100mL) Safety GogglesChemical-Resistant GlovesLab CoatWork in a chemical fume hood
Liquid Transfer (>100mL) Goggles & Face ShieldChemical-Resistant GlovesLab Coat & Chemical ApronWork in a chemical fume hood
Running Reaction Goggles & Face ShieldChemical-Resistant GlovesLab Coat & Chemical ApronWork in a chemical fume hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Gloves (Butyl)Chemical-Resistant Suit/ApronRespirator (as needed)

Operational and Disposal Plans

Proper PPE use is part of a larger safety ecosystem that includes handling and disposal protocols.

Safe Handling Procedures
  • Designated Area: Handle this chemical in a designated area, such as a chemical fume hood, to minimize exposure to others.[7]

  • Ventilation: Ensure adequate ventilation at all times to keep airborne concentrations low.[1][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools for transfers.[3][7][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes and to prevent inhalation of dust or vapors.[1][3][9]

  • Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[4][7] Wash hands thoroughly after handling is complete.[1]

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and empty containers, in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • Container Integrity: Ensure waste containers are kept tightly closed and are compatible with the chemical.[8][9]

  • Regulatory Compliance: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[11][12] Do not pour waste down the drain.[11]

By integrating this expert-level PPE strategy with meticulous operational procedures, you can effectively mitigate the risks associated with handling 4-Butyl-4-hydroxycyclohexan-1-one, ensuring a safe and productive research environment.

References

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  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.